4-Allylthiosemicarbazide
Description
Properties
IUPAC Name |
1-amino-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPCLANGIXFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191081 | |
| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-55-0 | |
| Record name | 4-Allylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semicarbazide, 4-allyl-3-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allylthiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-allylthiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Allylthiosemicarbazide from Allyl Isothiocyanate
This document provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in the development of various heterocyclic compounds and pharmacologically active agents. The primary and most direct synthetic route involves the reaction of allyl isothiocyanate with hydrazine. Thiosemicarbazides, in general, are versatile intermediates used in the synthesis of pyrazoles, thiazoles, triazoles, and thiadiazoles, among other heterocyclic systems.[1]
Reaction Principle and Mechanism
The synthesis of this compound from allyl isothiocyanate and hydrazine is a classic example of a nucleophilic addition reaction. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles.[2] Hydrazine (H₂N-NH₂), with its lone pairs of electrons on the nitrogen atoms, acts as a potent nucleophile.
The reaction mechanism proceeds as follows:
-
A nitrogen atom of the hydrazine molecule performs a nucleophilic attack on the central carbon atom of the allyl isothiocyanate.
-
This attack leads to the formation of a zwitterionic intermediate.
-
A subsequent proton transfer results in the stable this compound product.
This reaction is generally efficient and proceeds readily under mild conditions.
Experimental Protocol
The following protocol is a generalized procedure adapted from established methods for the synthesis of this compound.[3][4]
Reagents and Materials:
-
Allyl isothiocyanate (CH₂=CHCH₂NCS)
-
Hydrazine hydrate (N₂H₄·H₂O) or a 50-60% w/w aqueous hydrazine solution[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath (optional, for temperature control)[4]
-
Büchner funnel and filter paper for filtration
-
Recrystallization apparatus
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of hydrazine hydrate (1.0 mmol) in a suitable solvent such as ethanol or propanol.[4]
-
Reaction: While stirring the hydrazine solution, add allyl isothiocyanate (1.0 mmol) dropwise using a dropping funnel. The addition should be controlled to manage any exothermic reaction; an ice bath can be used if necessary.[4]
-
Precipitation: Upon addition of the allyl isothiocyanate, a white precipitate of this compound is typically observed to form within minutes.[4]
-
Completion: Allow the reaction mixture to stir for approximately 30 minutes to an hour at room temperature to ensure the reaction goes to completion.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected precipitate with a small amount of chilled ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product under vacuum or in a desiccator. The final product is typically a white solid.[3]
Quantitative Data Summary
The synthesis of this compound is known for its high efficiency. The table below summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₉N₃S | [3] |
| Molecular Weight | 131.20 g/mol | [3] |
| Typical Yield | 75 - 84% | [3][5] |
| Melting Point | 92 - 93 °C | [3] |
| Appearance | White solid / Crystalline Powder | [3][6] |
Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 36.62 | 36.48 | [3] |
| Hydrogen (H) | 6.91 | 6.83 | [3] |
| Nitrogen (N) | 32.03 | 32.09 | [3] |
| Sulfur (S) | 24.44 | 24.51 | [3] |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical synthesis pathway of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. In acetone-d₆, the expected chemical shifts (δ) are:
-
9.03 ppm: (broad singlet, 1H) - Attributed to one of the NH protons.[3]
-
7.86 ppm: (broad singlet, 1H) - Attributed to another NH proton.[3]
-
5.92 ppm: (multiplet, 1H) - Corresponds to the methine (-CH=) proton of the allyl group.[3]
-
5.13 ppm: (multiplet, 2H) - Represents the terminal vinyl (=CH₂) protons of the allyl group.[3]
-
4.39 ppm: (broad singlet, 1H) - Attributed to the third NH proton.[3]
-
4.25 ppm: (triplet, 2H) - Corresponds to the methylene (-CH₂-N) protons adjacent to the nitrogen atom.[3]
-
References
Navigating the Solubility Landscape of 4-Allylthiosemicarbazide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylthiosemicarbazide is a compound of interest in medicinal chemistry and materials science, valued for its role as a precursor in the synthesis of various heterocyclic compounds and metal complexes with potential therapeutic applications. Understanding its solubility in different organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening processes. The choice of solvent can significantly impact reaction kinetics, yield, crystal morphology, and bioavailability.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers a qualitative summary based on general chemical principles and data for related compounds. Furthermore, it provides a detailed, standardized experimental protocol for researchers to quantitatively determine the solubility of this compound in solvents of interest, ensuring reliable and reproducible results.
Data Presentation: Qualitative Solubility of this compound
The solubility of a solute is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a polar thiosemicarbazide group capable of hydrogen bonding and a non-polar allyl group. This amphiphilic nature results in varied solubility across the spectrum of organic solvents. The following table provides a qualitative prediction of its solubility in common organic solvents.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can form strong hydrogen bonds with the N-H and C=S groups of the thiosemicarbazide moiety.[1][2] |
| Water | Sparingly Soluble | While capable of hydrogen bonding, the non-polar allyl group and the sulfur atom reduce its affinity for the highly polar water network. Solubility is expected to increase with temperature.[2][3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it effective at solvating the polar thiosemicarbazide group. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMSO and a weaker hydrogen bond acceptor, resulting in lower expected solubility. | |
| Acetone | Sparingly Soluble | The polarity is moderate, and it can act as a hydrogen bond acceptor, suggesting some degree of solubility. | |
| Non-Polar | Toluene, Hexane | Insoluble | The large difference in polarity between the polar solute and the non-polar solvent results in weak solute-solvent interactions, leading to poor solubility. |
| Halogenated | Chloroform, Dichloromethane | Sparingly Soluble | These solvents have moderate polarity. Some substituted thiosemicarbazones have shown solubility in chloroform, suggesting potential, albeit limited, solubility for the parent compound. |
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5][6][7]
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatic shaker bath or incubator with agitation capabilities
-
Glass vials or flasks with airtight screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment like an evaporating dish and oven)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples at a constant rate. The time required to reach equilibrium can vary significantly (from 24 to 72 hours) depending on the solute, solvent, and temperature.[7]
-
To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[7]
-
-
Sample Collection and Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Concentration Analysis (Gravimetric Method):
-
The gravimetric method is a straightforward approach for determining the concentration of the dissolved solid.[8][9]
-
Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Place the vial containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant mass is achieved.[8]
-
Cool the vial in a desiccator and weigh it to determine the mass of the dissolved solute.
-
-
Calculation of Solubility:
-
Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry solute)
-
Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)
-
Calculate the solubility in desired units, such as g/100 g of solvent or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.
References
- 1. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thiosemicarbazide CAS#: 79-19-6 [amp.chemicalbook.com]
- 3. thiosemicarbazide | 79-19-6 [chemicalbook.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to 4-Allylthiosemicarbazide: Properties, Synthesis, and Biological Significance
Executive Summary: 4-Allylthiosemicarbazide is a versatile chemical intermediate recognized for its pivotal role in the synthesis of a wide array of heterocyclic compounds. As a derivative of thiosemicarbazide, it possesses a unique structural framework that makes it a valuable precursor for developing molecules with significant pharmacological and biological activities. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of effects, including antibacterial, antifungal, anticancer, and anti-parasitic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity
This compound is identified by several names and chemical codes, which are essential for accurate sourcing and regulatory compliance. Its fundamental identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-allylhydrazine-1-carbothioamide | N/A |
| Common Synonyms | 4-Allyl-3-thiosemicarbazide, Allylthiosemicarbazide | N/A |
| CAS Number | 3766-55-0 | N/A |
| Molecular Formula | C₄H₉N₃S | N/A |
| Molecular Weight | 131.20 g/mol | N/A |
| SMILES | C=CCNC(=S)NN | N/A |
| InChI | InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | N/A |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | White solid, sand-like powder | [1] |
| Melting Point | 92–96 °C | N/A |
| Boiling Point | 209.8 °C (Predicted) | N/A |
| Density | ~1.14 g/cm³ (Estimated) | N/A |
| Solubility | Soluble in water, ethanol, alcohols, and hot methanol.[1] | N/A |
Spectral Analysis
Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.
| Technique | Solvent | Observed Peaks (δ in ppm or ν in cm⁻¹) and Interpretation | Source |
| ¹H NMR | Acetone-d₆ | 9.03 (br s, 1H, NH), 7.86 (br s, 1H, NH), 5.92 (m, 1H, -CH=), 5.13 (m, 2H, =CH₂), 4.39 (br s, 1H, NH₂), 4.25 (t, 2H, -CH₂-N) | N/A |
| ¹³C NMR | N/A | Data for the parent compound is not readily available. However, for its derivatives (thiosemicarbazones), the characteristic thione carbon (C=S) appears around 178 ppm . | [2] |
| IR | KBr Pellet | Data for the parent compound is limited. Its thiosemicarbazone derivatives show characteristic bands for ν(N-H) (3400-3150 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(C=S) (~1250 cm⁻¹ and ~750 cm⁻¹).[2][3] |
Synthesis and Reactivity
This compound serves as a foundational block for more complex molecules, primarily through the reactivity of its hydrazine moiety.
Synthesis of this compound
The compound is typically prepared via a nucleophilic addition reaction.
Experimental Protocol: A common and effective method involves the reaction between allyl isothiocyanate and an aqueous solution of hydrazine.
-
To a solution of allyl isothiocyanate, an aqueous solution of hydrazine (typically 50-60% w/w) is added.
-
The reaction mixture is stirred, often at room temperature, allowing the nucleophilic nitrogen of hydrazine to attack the electrophilic carbon of the isothiocyanate group.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting white solid product, this compound, is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried. Yields are typically high, often exceeding 80%.
References
4-Allylthiosemicarbazide safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Allylthiosemicarbazide (CAS No. 3766-55-0). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety information, physical and chemical properties, and outlines essential handling and emergency procedures.
Chemical Identification and Physical Properties
This compound is a sulfur-containing organic compound. Its identification and key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 3766-55-0 | [1][2] |
| Molecular Formula | C4H9N3S | [2][3] |
| Molecular Weight | 131.2 g/mol | [2][3] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 93-96 °C | [3] |
| Boiling Point | 209.8 ± 33.0 °C (Predicted) | [3] |
| Density | 1.142 g/cm³ (Estimate) | [3] |
| Solubility | Slightly soluble in Acetone, Sparingly in DMSO | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion and its irritant properties.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Toxic if swallowed (R25) | Fatal if swallowed. |
| Skin Corrosion/Irritation | Irritant (R38) | Causes skin irritation.[3] |
| Eye Damage/Irritation | Irritant (R36) | Causes serious eye irritation.[3] |
| Respiratory Irritation | Irritant (R37) | May cause respiratory irritation.[3] |
GHS Hazard Pictograms:
Signal Word: Danger
Toxicological Data
Limited quantitative toxicological data is available for this compound. The available data point to significant acute toxicity.
| Test | Species | Route | Value | Reference |
| LD50 (Acute) | Mouse | Intravenous | 56 mg/kg | [3] |
Handling and Storage Precautions
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is recommended:
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated. |
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Keep locked up and away from incompatible materials such as strong oxidizing agents.
-
The product is light-sensitive and should be stored under an inert gas.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Combustible. Hazardous combustion products may include nitrogen oxides and sulfur oxides.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable container for disposal.[4]
Experimental Protocols
General Synthesis Protocol for Thiosemicarbazides
A general method for the synthesis of thiosemicarbazide derivatives involves the reaction of a corresponding acid hydrazide with an isothiocyanate. For example, 1,4-disubstituted thiosemicarbazides can be synthesized by the nucleophilic addition of acid hydrazides to phenylisothiocyanate in ethanol under reflux.[5]
Caption: General synthesis workflow for 1,4-disubstituted thiosemicarbazides.
Logical Relationships in Safety Handling
The safe handling of this compound involves a logical sequence of assessment, prevention, and response.
Caption: Logical flow of safety procedures for handling hazardous chemicals.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use and ensure that a thorough risk assessment is conducted.
References
The Genesis of 4-Allylthiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and core scientific attributes of 4-Allylthiosemicarbazide, a molecule of significant interest in various chemical and biological domains. We delve into its seminal synthesis, historical development, and key experimental protocols, presenting a comprehensive resource for professionals in research and drug development.
Discovery and Early History
The first documented synthesis of this compound appears in a 1945 publication in the Journal of the American Chemical Society by Alfred W. Scott and Marvin A. McCall.[1] Their work, titled "this compound Derivatives and Some of their Analytical Properties," laid the foundational stone for all subsequent research on this compound. While the broader class of thiosemicarbazides was known, this paper specifically introduced the 4-allyl substituted variant to the scientific community.
The primary motivation for its initial synthesis was likely rooted in the exploration of novel thiosemicarbazide derivatives and their potential applications, a common theme in the chemistry of that era. Thiosemicarbazides, in general, are recognized as versatile intermediates for synthesizing a wide array of heterocyclic compounds and have been extensively studied for their diverse biological activities.[2][3]
Synthesis and Physicochemical Properties
The original synthesis, as can be inferred from the general methodologies for preparing 4-substituted thiosemicarbazides, would have involved the reaction of allyl isothiocyanate with hydrazine. A general modern procedure for synthesizing 4-aryl substituted thiosemicarbazides involves treating an aromatic amine with ammonium hydroxide, carbon disulfide, sodium chloroacetate, and finally hydrazine hydrate.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 3766-55-0 | [5] |
| Molecular Formula | C4H9N3S | [5] |
| Molecular Weight | 131.20 g/mol | [5] |
| Melting Point | 93-96 °C | [5] |
| Boiling Point | 209.8 °C at 760 mmHg | [5] |
| Density | 1.131 g/cm³ | [5] |
| Flash Point | 80.7 °C | [5] |
Historical Development and Applications
Following its initial discovery, this compound and its derivatives have been investigated for a range of applications, leveraging the reactive nature of the thiosemicarbazide moiety. Thiosemicarbazides are crucial building blocks in organic synthesis, particularly for the creation of five-membered heterocyclic rings like 1,3,4-thiadiazoles, which are known to possess antibacterial properties.[4] The broader family of thiosemicarbazide derivatives has been explored for various pharmacological activities, including:
-
Antitubercular and Anticonvulsive agents: As precursors to 1,3,4-thiadiazolines.[4]
-
Antimicrobial and Antiproliferative agents: Certain thiosemicarbazide derivatives have demonstrated activity against bacteria and cancer cell lines.[6]
-
Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes like α-glucosidase.[6]
-
Central Nervous System (CNS) effects: Cyclized derivatives, such as 1,3,4-thiadiazoles, have been studied for their impact on the CNS.[7]
-
Anti-Toxoplasma gondii agents: Thiosemicarbazide-based compounds have shown potential in combating this parasite.[8]
Experimental Protocols
While the full, detailed experimental protocol from the original 1945 paper is not available through the conducted searches, a generalized, modern synthesis for a related class of compounds, 4-aryl substituted thiosemicarbazides, can be instructive.
General Synthesis of 4-Aryl Substituted Thiosemicarbazide: [4]
-
Starting Material: An appropriate aromatic amine (in the case of this compound, this would be allylamine).
-
Reaction: The amine is treated with ammonium hydroxide, carbon disulfide, and sodium chloroacetate.
-
Final Step: The intermediate product is then reacted with hydrazine hydrate to yield the final 4-substituted thiosemicarbazide.
Workflow for Synthesis of 4-Aryl Substituted Thiosemicarbazides
Caption: Generalized synthetic pathway for 4-aryl substituted thiosemicarbazides.
Biological Signaling Pathways
The specific signaling pathways modulated by this compound are not extensively detailed in the available literature. However, research on the broader class of thiosemicarbazides provides insights into their potential mechanisms of action. For instance, their anti-Toxoplasma gondii activity may be linked to the inhibition of enzymes like tyrosine hydroxylase, which is crucial for the parasite.[8] The inhibitory action of some thiosemicarbazide derivatives on α-glucosidase suggests an interaction with carbohydrate metabolism pathways.[6]
Hypothesized Mechanism of Action for Anti-Toxoplasma Activity
Caption: Potential inhibitory action of thiosemicarbazides on a key parasite enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniv.edu [juniv.edu]
- 5. CAS # 3766-55-0, this compound: more information. [chemblink.com]
- 6. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Allylthiosemicarbazide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylthiosemicarbazide and its derivatives, particularly the corresponding thiosemicarbazones, represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The presence of the thiosemicarbazide moiety (–NH-CS-NH-NH–) imparts a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. The 4-allyl group can further modulate these activities, influencing factors such as lipophilicity and target interaction. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a crucial first step, typically followed by condensation with an appropriate aldehyde or ketone to yield the corresponding 4-allylthiosemicarbazone (a Schiff base).
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of allyl isothiocyanate with hydrazine hydrate.
Materials:
-
Allyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of hydrazine hydrate in ethanol in a round-bottom flask, an equimolar amount of allyl isothiocyanate is added dropwise with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a specified period, which can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, the mixture is cooled in an ice bath to facilitate the precipitation of the product.
-
The resulting solid, this compound, is collected by filtration using a Büchner funnel, washed with cold ethanol to remove unreacted starting materials, and dried.
-
The final product can be further purified by recrystallization to achieve higher purity. The structure and purity should be confirmed using analytical techniques such as NMR and IR spectroscopy.
Experimental Protocol: Synthesis of 4-Allylthiosemicarbazone Derivatives
4-Allylthiosemicarbazones are generally synthesized through a condensation reaction between this compound and a suitable aldehyde or ketone.[2]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
In a separate flask, dissolve an equimolar amount of the desired aldehyde or ketone in ethanol.
-
Add the aldehyde/ketone solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for several hours, with the progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad range of biological activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
The anticancer potential of thiosemicarbazones, including 4-allyl derivatives, is a significant area of research. Their cytotoxicity is often evaluated against various cancer cell lines using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Anticancer Activity of 4-Allylthiosemicarbazone Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N(4)-allylthiosemicarbazone | HL-60 (Leukemia) | 0.3 | [3] |
Note: Data for a wider range of 4-allyl specific derivatives is still emerging. The table will be updated as more research becomes available.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(Picolinoyl)-4-allylthiosemicarbazide (3a) | Bacillus cereus | 16 | [4] |
| Staphylococcus aureus | 32 | [4] | |
| Escherichia coli | 64 | [4] | |
| Pseudomonas aeruginosa | 64 | [4] | |
| 4-Allyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol (Derivative of this compound) | Escherichia coli | >1000 | |
| Bacillus subtilis | 500 | ||
| Staphylococcus aureus | 250 | ||
| Aspergillus niger | 125 | ||
| Candida albicans | 250 |
Antioxidant Activity
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results also expressed as IC50 values.
Table 3: Antioxidant Activity of Thiosemicarbazone Derivatives (IC50 values in µM)
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2-(2,3-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | DPPH | 5.7 | [3] |
| 2-(2,4-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | DPPH | 5.5 | [3] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (4-allylthiosemicarbazone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanisms of Action and Signaling Pathways
The biological activities of thiosemicarbazones are attributed to several mechanisms of action, primarily their ability to chelate metal ions and interact with various cellular targets.
Anticancer Mechanisms
The anticancer effects of thiosemicarbazones are multifaceted and can involve the induction of apoptosis, inhibition of key enzymes, and generation of reactive oxygen species (ROS).
-
Iron Chelation and Ribonucleotide Reductase Inhibition: Thiosemicarbazones are potent iron chelators. By binding to intracellular iron, they can inhibit iron-dependent enzymes crucial for cell proliferation, such as ribonucleotide reductase (RR).[8][9] RR is essential for the synthesis of deoxynucleotides, the building blocks of DNA. Its inhibition leads to cell cycle arrest, typically at the G1/S phase, and subsequent cell death.[10]
-
Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[11][12] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[13][14] Some derivatives have also been shown to activate the JNK signaling pathway, which is involved in apoptosis.[13]
-
Generation of Reactive Oxygen Species (ROS): The iron complexes of some thiosemicarbazones are redox-active and can catalyze the production of highly toxic reactive oxygen species (ROS) through Fenton-like reactions.[10][15] The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Visualizing the Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anticancer activity of thiosemicarbazones.
Caption: Key anticancer mechanisms of thiosemicarbazones.
Conclusion
This compound and its derivatives are a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility allows for structural modifications to optimize their therapeutic potential. The data presented in this guide highlights their significant anticancer, antimicrobial, and antioxidant properties. Further research focusing on structure-activity relationships, elucidation of specific molecular targets, and in vivo efficacy studies is warranted to fully explore the therapeutic applications of these versatile molecules in drug development. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. juniv.edu [juniv.edu]
- 3. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of 4-Allylthiosemicarbazide in medicinal chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Allylthiosemicarbazide, a derivative of thiosemicarbazide featuring a reactive allyl group, has emerged as a promising scaffold in medicinal chemistry. Its unique structural characteristics, combining a thiourea core with a versatile allyl moiety, have enabled the synthesis of a diverse range of derivatives with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights into this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives typically involves straightforward and efficient chemical reactions.
General Synthesis of 1-(Aroyl/Acyl)-4-allyl-thiosemicarbazides
A common synthetic route involves the reaction of an appropriate acid hydrazide with allyl isothiocyanate. The acid hydrazide, in turn, can be prepared from the corresponding ester and hydrazine hydrate.
Experimental Protocol: Synthesis of 1-(Picolinoyl)-4-allyl-thiosemicarbazides [1][2]
-
Preparation of Acid Hydrazide: A mixture of methyl picolinate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 8-12 hours. The solvent is then removed under reduced pressure, and the resulting solid acid hydrazide is purified by recrystallization.
-
Formation of Thiosemicarbazide: The prepared acid hydrazide (1 equivalent) is dissolved in ethanol, and allyl isothiocyanate (1.1 equivalents) is added. The reaction mixture is refluxed for 4-6 hours.
-
Isolation of Product: Upon cooling, the solid product precipitates out of the solution. The precipitate is filtered, washed with cold ethanol, and dried to yield the desired 1-(picolinoyl)-4-allyl-thiosemicarbazide derivative.
This protocol can be adapted for the synthesis of a wide variety of 1-aroyl/acyl-4-allyl-thiosemicarbazides by starting with different acid hydrazides.
Potential Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
While specific data for this compound is limited, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented for their anticancer properties. The mechanism of action is often attributed to their ability to chelate metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair. This inhibition can induce cell cycle arrest and apoptosis.[3] Furthermore, some thiosemicarbazone derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.
A study on 2-benzoylpyridine 4-allylthiosemicarbazone and its metal complexes has shown antiproliferative activity. The antiproliferative activity of the thiosemicarbazone and its copper(II) complex was evaluated against HL-60 cancer cells.[4]
Table 1: Anticancer Activity of 2-Benzoylpyridine 4-Allylthiosemicarbazone and its Copper(II) Complex [4]
| Compound | Cell Line | IC50 (µM) |
| 2-Benzoylpyridine 4-allylthiosemicarbazone | HL-60 | >100 |
| [Cu(L)Cl]2 (Complex of the above) | HL-60 | 12.5 |
Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is believed to involve the disruption of cellular processes through metal chelation or inhibition of essential enzymes.
A study on 1-(picolinoyl)-4-allyl-thiosemicarbazide derivatives demonstrated their antibacterial potential against various bacterial strains.[1][2]
Table 2: Antibacterial Activity of 1-(Picolinoyl)-4-allyl-thiosemicarbazide Derivatives (MIC in µg/mL) [1]
| Compound | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| 1-(2-Picolinoyl)-4-allyl-thiosemicarbazide | 16 | 32 | 32 | 64 |
| 1-(3-Picolinoyl)-4-allyl-thiosemicarbazide | 64 | 128 | 128 | 256 |
| 1-(4-Picolinoyl)-4-allyl-thiosemicarbazide | 32 | 64 | 64 | 128 |
| Gentamicin (Standard) | 4 | 4 | 8 | 8 |
Additionally, 2-benzoylpyridine 4-allylthiosemicarbazone and its metal complexes have been evaluated for their antibacterial and antifungal activities.[4]
Table 3: Antimicrobial Activity of 2-Benzoylpyridine 4-Allylthiosemicarbazone and its Metal Complexes (MIC in µg/mL) [4]
| Compound | S. aureus | B. cereus | A. baumannii | E. coli | C. albicans |
| 2-Benzoylpyridine 4-allylthiosemicarbazone | 100 | 100 | 50 | 50 | 100 |
| [Cu(L)Cl]2 | 25 | 25 | 50 | 50 | 50 |
| [Cu(L)Br]2 | 50 | 50 | 50 | 50 | 50 |
| [Ni(HL)2]Cl2 | 100 | 100 | 50 | 50 | 100 |
| [Zn(L)2] | 50 | 50 | 50 | 50 | 50 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [9][10][11][12][13][14]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity
Thiosemicarbazide derivatives have also been investigated for their antiviral properties. Some indole-based thiosemicarbazides, including an allyl-substituted derivative, have shown notable activity against Coxsackie B4 virus.[15]
Table 4: Antiviral Activity of an Indole-based this compound Derivative [15]
| Compound | Virus | Cell Line | EC50 (µg/mL) |
| Indolyl-4-allylthiosemicarbazide derivative (6d) | Coxsackie B4 | HeLa | 2.1 |
| Indolyl-4-allylthiosemicarbazide derivative (6d) | Coxsackie B4 | Vero | 1.8 |
Mechanistic Insights and Signaling Pathways
The biological activities of thiosemicarbazide derivatives are often linked to their ability to chelate essential metal ions, particularly iron and copper, within biological systems. This chelation can disrupt the function of metalloenzymes that are vital for cellular processes.
The chelation of iron by thiosemicarbazones can lead to the inhibition of ribonucleotide reductase, a key enzyme in the synthesis of DNA precursors. This ultimately results in the arrest of the cell cycle and the induction of apoptosis in cancer cells.
Conclusion
This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated promising anticancer, antimicrobial, and antiviral activities. The straightforward synthesis and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and development in medicinal chemistry. Future studies should focus on elucidating the specific mechanisms of action of this compound derivatives and optimizing their pharmacological properties to develop potent and selective drug candidates.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 12. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Data of 4-Allylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Allylthiosemicarbazide, a versatile building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a valuable resource for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.03 | br s | 1H | N⁴H |
| 7.86 | br s | 1H | N²H |
| 5.92 | m | 1H | -CH=CH₂ |
| 5.13 | m | 2H | -CH=CH₂ |
| 4.39 | br s | 2H | N¹H₂ |
| 4.25 | t | 2H | -CH₂-N |
Solvent: acetone-d₆, Instrument Frequency: 400 MHz
Table 2: Estimated ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~183.5 | C=S |
| ~134.0 | -CH=CH₂ |
| ~116.5 | -CH=CH₂ |
| ~48.0 | -CH₂-N |
Note: The ¹³C NMR data are estimated based on the analysis of thiosemicarbazide and related N-substituted derivatives. The chemical shift of the C=S group is characteristic and typically appears in the 180-185 ppm range.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370 - 3150 | Strong, Broad | N-H stretching (N¹H₂, N²H, N⁴H) |
| 3080 | Medium | =C-H stretching (alkenyl) |
| 2980, 2920 | Medium | C-H stretching (alkyl) |
| 1640 | Medium | C=C stretching (alkenyl) |
| 1615 | Strong | N-H bending |
| 1530 | Strong | C-N stretching |
| ~1350 | Strong | C=S stretching |
| 990, 920 | Strong | =C-H bending (out-of-plane) |
Note: The IR data is based on the characteristic absorption bands of thiosemicarbazides and allyl functional groups.
Experimental Protocols
2.1 Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of allyl isothiocyanate with hydrazine hydrate.
-
Procedure: To a stirred solution of hydrazine hydrate (50-60% aqueous solution), an equimolar amount of allyl isothiocyanate is added dropwise at room temperature. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours. The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
2.2 NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.3 FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, such as a Perkin-Elmer Spectrum RXI, over a range of 4000-400 cm⁻¹.[3] The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Mandatory Visualizations
3.1 Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Allylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Allylthiosemicarbazide, a versatile intermediate in the development of various biologically active compounds. The synthesis involves the nucleophilic addition of hydrazine hydrate to allyl isothiocyanate. This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product. Additionally, potential biological activities and signaling pathways associated with thiosemicarbazide derivatives are discussed.
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The presence of a reactive thiosemicarbazide moiety allows for the synthesis of diverse derivatives, such as thiosemicarbazones, which are also of significant interest in medicinal chemistry.[2] this compound, in particular, serves as a valuable building block for creating novel therapeutic agents. This document outlines a straightforward and efficient method for its preparation in a laboratory setting.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of allyl isothiocyanate with hydrazine hydrate.[3]
Materials and Reagents:
-
Allyl isothiocyanate
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol (optional, as a solvent)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the aqueous hydrazine solution.
-
Addition of Allyl Isothiocyanate: While stirring, slowly add allyl isothiocyanate to the hydrazine solution. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Time and Temperature: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Product Isolation: Upon completion of the reaction, the white solid product, this compound, precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain a white solid.[3]
-
Drying: The purified product is dried under vacuum.
Data Presentation
The following table summarizes the quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Yield | 84% | [3] |
| Melting Point | 92-93 °C | [3] |
| Molecular Formula | C4H9N3S | [3] |
| Molecular Weight | 131.20 g/mol | [3] |
| Appearance | White solid | [3] |
| Elemental Analysis (Calculated) | C, 36.62%; H, 6.91%; N, 32.03%; S, 24.44% | [3] |
| Elemental Analysis (Found) | C, 36.48%; H, 6.83%; N, 32.09%; S, 24.51% | [3] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR (acetone-d₆, 400 MHz) | δ 9.03 (br s, 1H, NH), 7.86 (br s, 1H, NH), 5.92 (m, 1H, CH), 5.13 (m, 2H, CH₂), 4.39 (br s, 1H, NH), 4.25 (t, 2H, CH₂–N) | [3] |
| Infrared (IR) | Characteristic peaks for N-H, C=S, and C-N bonds are expected. | [5][6] |
| ¹³C NMR | A characteristic signal for the C=S group is expected around 178-180 ppm. | [3][5] |
Mandatory Visualization
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition:
Thiosemicarbazide derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[4] They are also investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.[7]
Caption: Potential inhibitory action of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalijar.com [journalijar.com]
- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 7. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thiosemicarbazones Using 4-Allylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiosemicarbazones using 4-allylthiosemicarbazide as a key reagent. The resulting thiosemicarbazone derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer and antimicrobial properties.
Introduction
Thiosemicarbazones are a class of Schiff bases synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. The structural versatility of thiosemicarbazones, particularly those derived from this compound, allows for the fine-tuning of their physicochemical and pharmacological properties. The presence of the N,N,S-tridentate donor set in these molecules is crucial for their biological activities, which are often attributed to their ability to chelate metal ions.[1]
Applications in Drug Development
Thiosemicarbazones derived from this compound have demonstrated significant potential in the development of novel therapeutic agents.
-
Anticancer Activity: These compounds exhibit a broad clinical antitumor spectrum, with efficacy against various cancer cell lines, including leukemia, pancreatic cancer, breast cancer, and non-small cell lung cancer.[1] Their anticancer mechanism is often linked to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and the induction of apoptosis (programmed cell death) through pathways involving reactive oxygen species (ROS) generation.[2][3]
-
Antimicrobial Activity: Thiosemicarbazones have shown promising activity against a range of bacterial and fungal pathogens.[4] Their mode of action can involve the disruption of microbial DNA replication and other essential cellular processes.
Synthesis of Thiosemicarbazones from this compound
The general synthesis of thiosemicarbazones involves a straightforward condensation reaction between this compound and a suitable aldehyde or ketone. The reaction is typically carried out in an alcoholic solvent, sometimes with the addition of an acid catalyst.
General Reaction Scheme:
Caption: General synthesis of thiosemicarbazones.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various thiosemicarbazones from this compound.
| Aldehyde/Ketone | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Benzoylpyridine | Ethanol | Glacial Acetic Acid | 8 hours | Reflux | Not specified | [5] |
| 2-Benzoylpyridine | Ethanol | Hydrochloric Acid | 40 minutes | Heating | 78% | [5] |
| 2-Formylpyridine | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| 2-Acetylpyridine | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone (Method 1)[5]
Materials:
-
This compound (1.31 g, 0.100 mol)
-
2-Benzoylpyridine (1.83 g, 0.100 mol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (3 drops)
Procedure:
-
Dissolve this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 2-benzoylpyridine to the solution.
-
Add three drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Attach a condenser to the flask and heat the mixture under reflux with magnetic stirring for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a minimal amount of cold ethanol.
-
Dry the product to obtain 2-benzoylpyridine 4-allylthiosemicarbazone.
Protocol 2: Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone (Method 2)[5]
Materials:
-
This compound (1.31 g, 0.100 mol)
-
2-Benzoylpyridine (1.83 g, 0.100 mol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (37% w/w, 9.86 g, 0.100 mol)
-
Sodium Carbonate solution
Procedure:
-
Dissolve this compound in 20 mL of ethanol in a flat-bottomed flask.
-
Add 2-benzoylpyridine and concentrated hydrochloric acid to the solution.
-
Heat and stir the reaction mixture for 40 minutes using a magnetic stirrer.
-
A yellow precipitate of the thiosemicarbazone hydrochloride salt ([H₂L]Cl) will form.
-
Collect the precipitate by filtration and wash with a minimal amount of ethanol.
-
Dissolve the obtained salt in ethanol and neutralize it with an aqueous solution of sodium carbonate.
-
The resulting 2-benzoylpyridine 4-allylthiosemicarbazone will precipitate.
-
Filter the product, wash with water, and dry. The reported yield for this method is 78%.[5]
Visualization of Key Pathways and Workflows
Experimental Workflow for Thiosemicarbazone Synthesis
Caption: Experimental workflow for thiosemicarbazone synthesis.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of thiosemicarbazones is often associated with the induction of apoptosis via an intrinsic pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade.
References
- 1. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 4-Allylthiosemicarbazide with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of thiosemicarbazones derived from the reaction of 4-allylthiosemicarbazide with various aromatic aldehydes. The resulting Schiff bases are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
Introduction
The condensation reaction between a thiosemicarbazide and an aldehyde or ketone yields a thiosemicarbazone, a class of compounds characterized by the toxophoric >N-NH-C(=S)-N< group.[1] The reaction of this compound with aromatic aldehydes is a straightforward and efficient method to generate a diverse library of thiosemicarbazone derivatives. These compounds have garnered considerable attention due to their versatile biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] The presence of the allyl group at the N4 position can influence the lipophilicity and biological activity of the resulting molecules.[5] The general reaction scheme is depicted below.
Data Presentation
The following tables summarize quantitative data for the synthesis of various thiosemicarbazones from the reaction of thiosemicarbazides with aromatic aldehydes, as well as their reported biological activities.
Table 1: Synthesis of Thiosemicarbazones from 4-Phenyl-3-thiosemicarbazide and Aromatic Aldehydes [6]
| Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 4-Phenyl-1-(phenylmethylidene)thiosemicarbazide | 1 | 90 | 178-180 |
| 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)methylidene)-4-phenylthiosemicarbazide | 1.5 | 93 | 190-192 |
| 4-Methylbenzaldehyde | 1-((4-Methylphenyl)methylidene)-4-phenylthiosemicarbazide | 2 | 85 | 164-166 |
| 4-Methoxybenzaldehyde | 1-((4-Methoxyphenyl)methylidene)-4-phenylthiosemicarbazide | 1 | 92 | 170-172 |
| 4-Nitrobenzaldehyde | 1-((4-Nitrophenyl)methylidene)-4-phenylthiosemicarbazide | 3 | 70 | 210-212 |
| 2-Chlorobenzaldehyde | 1-((2-Chlorophenyl)methylidene)-4-phenylthiosemicarbazide | 2.5 | 75 | 158-160 |
| 2,4-Dichlorobenzaldehyde | 1-((2,4-Dichlorophenyl)methylidene)-4-phenylthiosemicarbazide | 2 | 88 | 202-204 |
| 3,4-Dimethoxybenzaldehyde | 1-((3,4-Dimethoxyphenyl)methylidene)-4-phenylthiosemicarbazide | 2 | 80 | 188-190 |
Table 2: Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N(4)-allylthiosemicarbazone | HL-60 | 0.3 | [5] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 glioma | - | [1] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 human lung adenocarcinoma | - | [1] |
| 2-(1H-indol-3-yl)-N'-(4-morpholinobenzylidene)acetohydrazide | A549 human lung adenocarcinoma | - | [1] |
Table 3: Anticonvulsant Activity of Thiosemicarbazone Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | MES | >50 | [7][8] |
| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | MES | - | [2] |
| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | MES | - | [2] |
| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone | scPTZ | - | [2] |
Table 4: Antimicrobial Activity of Thiosemicarbazone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | E. coli | 0.018 | [3] |
| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | S. aureus | 0.018 | [3] |
| Imidazole or thiophene ring containing thiosemicarbazones | S. aureus | 39.68 | [9] |
| Imidazole or thiophene ring containing thiosemicarbazones | P. aeruginosa | 39.68 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Allyl-1-(arylmethylidene)thiosemicarbazones
This protocol describes a general method for the synthesis of thiosemicarbazones via the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 1 to 5 hours, depending on the reactivity of the aldehyde.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiosemicarbazone.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[4][11]
Protocol 2: Characterization of Synthesized Thiosemicarbazones
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the synthesized compound using a KBr pellet.
-
Confirm the formation of the thiosemicarbazone by identifying characteristic peaks:
-
N-H stretching vibrations (around 3100-3400 cm⁻¹)
-
C=N (azomethine) stretching vibration (around 1590-1620 cm⁻¹)
-
C=S stretching vibration (around 800-850 cm⁻¹ and 1300-1350 cm⁻¹)
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H-NMR and ¹³C-NMR spectra.
-
In the ¹H-NMR spectrum, look for:
-
Singlets for the N-H protons (can be broad and may exchange with D₂O).
-
A singlet for the azomethine proton (-CH=N) in the aromatic region.
-
Signals corresponding to the allyl group protons.
-
Signals corresponding to the aromatic protons from the aldehyde moiety.
-
-
In the ¹³C-NMR spectrum, identify the signals for:
-
The azomethine carbon (-CH=N).
-
The thiocarbonyl carbon (C=S).
-
Carbons of the allyl group.
-
Carbons of the aromatic ring.
-
Visualizations
Reaction Scheme and Workflow
The following diagrams illustrate the general reaction scheme for the synthesis of 4-allylthiosemicarbazones and a typical experimental workflow.
Postulated Signaling Pathway for Anticancer Activity
Thiosemicarbazones have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A simplified, postulated signaling pathway is illustrated below. This is a generalized representation and the specific pathway may vary depending on the compound and cell type.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, spectroscopic characterization and biological properties of new natural aldehydes thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]
- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saapjournals.org [saapjournals.org]
- 11. juniv.edu [juniv.edu]
Application Notes and Protocols for the Preparation of Metal Complexes with 4-Allylthiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-allylthiosemicarbazide, its derivative 2-benzoylpyridine 4-allylthiosemicarbazone, and a series of their derivative 3d metal complexes. This document also includes a summary of their biological activities to facilitate research and development in medicinal chemistry.
Introduction
Thiosemicarbazones and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The coordination of thiosemicarbazone ligands to metal centers can enhance their biological efficacy. This document outlines the synthesis and characterization of metal complexes derived from this compound, specifically focusing on 2-benzoylpyridine 4-allylthiosemicarbazone as the ligand.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure and involves the reaction of allyl isothiocyanate with hydrazine hydrate.
Materials:
-
Allyl isothiocyanate
-
Hydrazine solution (50-60% w/w in water)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve allyl isothiocyanate in ethanol.
-
Slowly add an aqueous solution of hydrazine (50–60% w/w) to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature for the specified time.
-
The resulting white solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Yield: 84% Appearance: White solid Melting Point: 92-93 °C
Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone (HL)
This ligand is synthesized by the condensation reaction of 2-benzoylpyridine with this compound.
Materials:
-
2-Benzoylpyridine
-
This compound
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.31 g, 0.01 mol) in 20 mL of ethanol in a round-bottom flask.
-
Add 2-benzoylpyridine (1.83 g, 0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 8 hours.
-
After cooling, the pale yellow precipitate is filtered, washed with cold ethanol, and dried.
Expected Yield: 78% Appearance: Pale yellow solid Melting Point: 125-127 °C
General Protocol for the Synthesis of Metal Complexes
The following are general procedures for the synthesis of various metal complexes of 2-benzoylpyridine 4-allylthiosemicarbazone (HL).
Materials:
-
2-Benzoylpyridine 4-allylthiosemicarbazone (HL)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O), Copper(II) bromide (CuBr₂), or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ethanol
Procedure:
-
Prepare a hot ethanol solution (20 mL, 65 °C) of the ligand HL (0.296 g, 1 mmol).
-
To this solution, add the corresponding copper(II) salt (1 mmol) in ethanol.
-
Stir the reaction mixture at 65 °C for 40 minutes.
-
Allow the solution to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under reduced pressure.
Materials:
-
2-Benzoylpyridine 4-allylthiosemicarbazone (HL)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
Procedure:
-
Dissolve the ligand HL (0.592 g, 2 mmol) in hot ethanol.
-
Add an ethanolic solution of the respective nickel(II) salt (1 mmol).
-
Reflux the mixture for a specified period.
-
After cooling, the precipitate is filtered, washed with ethanol, and dried.
Materials:
-
2-Benzoylpyridine 4-allylthiosemicarbazone (HL)
-
Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol
Procedure:
-
Prepare a solution of the ligand HL (0.296 g, 1 mmol) in hot ethanol.
-
Add an ethanolic solution of zinc(II) acetate dihydrate (0.110 g, 0.5 mmol).
-
Follow the general procedure for heating and isolation as described for the nickel complexes.
Materials:
-
2-Benzoylpyridine 4-allylthiosemicarbazone (HL)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethanol
Procedure:
-
Dissolve the ligand HL (0.592 g, 2 mmol) in hot ethanol.
-
Add an ethanolic solution of iron(III) chloride hexahydrate (0.270 g, 1 mmol).
-
Follow the general procedure for heating and isolation.
Data Presentation
Physicochemical Data of Synthesized Compounds
| Compound | Formula | Yield (%) | Color |
| This compound | C₄H₉N₃S | 84 | White |
| 2-Benzoylpyridine 4-allylthiosemicarbazone (HL) | C₁₆H₁₆N₄S | 78-84 | Pale yellow |
| [Cu(L)Cl]₂ | C₃₂H₃₀Cl₂Cu₂N₈S₂ | 85 | Dark green |
| [Cu(L)Br]₂ | C₃₂H₃₀Br₂Cu₂N₈S₂ | 82 | Dark green |
| [Cu(L)(NO₃)]₂ | C₃₂H₃₀Cu₂N₁₀O₆S₂ | 79 | Dark green |
| --INVALID-LINK--₂·H₂O | C₃₂H₃₄N₁₀NiO₇S₂ | 81 | Green |
| [Ni(HL)₂]Cl₂ | C₃₂H₃₂Cl₂N₈NiS₂ | 75 | Green |
| [Zn(L)₂]·0.125H₂O | C₃₂H₃₀.₂₅N₈O₀.₁₂₅S₂Zn | 88 | Yellow |
| [Fe(L)₂]Cl | C₃₂H₃₀ClFeN₈S₂ | 72 | Brown |
Biological Activity Data
The synthesized ligand and its metal complexes were evaluated for their in vitro biological activities.
Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL
| Compound | Escherichia coli | Salmonella abony | Staphylococcus aureus | Bacillus cereus | Candida albicans |
| HL | >600 | >600 | 25.0 | 25.0 | 50.0 |
| [Cu(L)Cl]₂ | 25.0 | 25.0 | 6.2 | 6.2 | 12.5 |
| [Cu(L)Br]₂ | 25.0 | 25.0 | 12.5 | 12.5 | 25.0 |
| [Cu(L)(NO₃)]₂ | 25.0 | 25.0 | 12.5 | 12.5 | 25.0 |
| --INVALID-LINK--₂·H₂O | 100.0 | 100.0 | 50.0 | 50.0 | 100.0 |
| [Ni(HL)₂]Cl₂ | >600 | >600 | 25.0 | 25.0 | 50.0 |
| [Zn(L)₂]·0.125H₂O | 50.0 | 50.0 | 12.5 | 12.5 | 25.0 |
| [Fe(L)₂]Cl | 100.0 | 100.0 | 50.0 | 50.0 | 100.0 |
| Furacillinum (Reference) | 25.0 | 25.0 | 25.0 | 25.0 | - |
| Nystatin (Reference) | - | - | - | - | 25.0 |
Table 3: Antiproliferative Activity against HL-60 Cancer Cells
| Compound | IC₅₀ (µM) |
| HL | < 0.1 |
| [Cu(L)Cl]₂ | < 0.1 |
| Doxorubicin (Reference) | ~0.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes.
Caption: General workflow for the synthesis and evaluation of metal complexes.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the starting materials, the ligand, and the final metal complexes.
Caption: Relationship between starting materials and final products.
Application Notes and Protocols: 4-Allylthiosemicarbazide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-allylthiosemicarbazide as a key building block for the synthesis of a variety of biologically active heterocyclic compounds. The protocols detailed below offer step-by-step methodologies for the preparation of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 4-thiazolidinones, classes of compounds of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a polyfunctional molecule that serves as a versatile precursor in heterocyclic synthesis. Its unique structure, possessing a reactive thiourea moiety and a readily functionalizable allyl group, allows for a diverse range of cyclization reactions. The resulting heterocyclic scaffolds, including triazoles, thiadiazoles, and thiazolidinones, are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. These notes are intended to guide researchers in leveraging this compound for the development of novel chemical entities with therapeutic potential.
Synthesis of Heterocyclic Compounds from this compound
The following sections detail the synthetic pathways and experimental protocols for the preparation of key heterocyclic systems from this compound.
Synthesis of 4-Allyl-5-substituted-4H-1,2,4-triazole-3-thiols
1,2,4-Triazole-3-thiols are an important class of heterocyclic compounds with diverse biological activities. The synthesis from this compound typically involves a two-step process: acylation followed by base-catalyzed cyclization.
Reaction Scheme:
Caption: General synthesis of 4-allyl-1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of similar 1,2,4-triazole-thiols.[1]
Materials:
-
Isonicotinic acid hydrazide
-
Allyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of 1-(isonicotinoyl)-4-allylthiosemicarbazide.
-
To a solution of isonicotinic acid hydrazide (0.01 mol) in ethanol (50 mL), add allyl isothiocyanate (0.01 mol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-(isonicotinoyl)-4-allylthiosemicarbazide.
-
-
Step 2: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
Suspend 1-(isonicotinoyl)-4-allylthiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (10%) to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.
-
Quantitative Data:
| Compound | Starting Material | Reaction Conditions | Yield (%) | Reference |
| 1-(isonicotinoyl)-4-allylthiosemicarbazide | Isonicotinic acid hydrazide | Reflux in ethanol, 4-6 h | 85-90 | [1] |
| 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 1-(isonicotinoyl)-4-allylthiosemicarbazide | 8% NaOH, Reflux, 3-5 h | 75-80 | [1] |
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
1,3,4-Thiadiazoles can be synthesized from 1-acyl-4-allylthiosemicarbazides through acid-catalyzed cyclization. Concentrated sulfuric acid is a common reagent for this transformation.
Reaction Scheme:
Caption: Synthesis of 2-(allylamino)-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-(Allylamino)-5-phenyl-1,3,4-thiadiazole
This is a general procedure based on established methods for the cyclization of acylthiosemicarbazides.[2][3]
Materials:
-
1-Benzoyl-4-allylthiosemicarbazide (can be synthesized from benzoyl hydrazide and allyl isothiocyanate)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Ammonia solution
Procedure:
-
Cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add 1-benzoyl-4-allylthiosemicarbazide (0.01 mol) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a dilute ammonia solution until a precipitate is formed.
-
Filter the solid, wash it thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(allylamino)-5-phenyl-1,3,4-thiadiazole.
Quantitative Data:
| Product | Precursor | Reaction Conditions | Yield (%) | Reference |
| 2-(Allylamino)-5-phenyl-1,3,4-thiadiazole | 1-Benzoyl-4-allylthiosemicarbazide | Conc. H₂SO₄, 0°C to RT, 2-3h | 70-85 | General Method[2][3] |
Synthesis of 3-Allyl-2-(substituted-imino)thiazolidin-4-ones
The synthesis of 4-thiazolidinones from this compound involves a two-step sequence: formation of a thiosemicarbazone intermediate, followed by cyclization with an α-haloester.
Reaction Scheme:
Caption: General synthesis of 4-thiazolidinones.
Experimental Protocol: Synthesis of 3-Allyl-2-(benzylideneamino)thiazolidin-4-one
This protocol is based on general procedures for the synthesis of 4-thiazolidinones from thiosemicarbazones.[4][5]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid
-
Ethyl bromoacetate
-
Anhydrous sodium acetate
Procedure:
-
Step 1: Synthesis of 2-benzylidene-N-allylhydrazine-1-carbothioamide (Thiosemicarbazone).
-
Dissolve this compound (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.
-
-
Step 2: Synthesis of 3-Allyl-2-(benzylideneamino)thiazolidin-4-one.
-
A mixture of the thiosemicarbazone (0.01 mol), ethyl bromoacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure 4-thiazolidinone.
-
Quantitative Data:
| Product | Precursor | Reaction Conditions | Yield (%) | Reference |
| 2-benzylidene-N-allylhydrazine-1-carbothioamide | This compound, Benzaldehyde | Ethanol, Acetic acid, Reflux, 2-4 h | 85-95 | [4][5] |
| 3-Allyl-2-(benzylideneamino)thiazolidin-4-one | 2-benzylidene-N-allylhydrazine-1-carbothioamide | Ethyl bromoacetate, NaOAc, Ethanol, Reflux, 6-8 h | 70-80 | [4][5] |
Applications and Biological Significance
The heterocyclic compounds derived from this compound are associated with a range of biological activities, making them attractive targets for drug discovery programs.
-
1,2,4-Triazoles: Derivatives of 1,2,4-triazoles are well-documented for their antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties. The presence of the thiol group and the allyl substituent can be further modified to optimize potency and selectivity.[6]
-
1,3,4-Thiadiazoles: This class of heterocycles is known to exhibit significant antibacterial, antifungal, and anticancer activities. The amino-substituted thiadiazoles synthesized from this compound serve as valuable intermediates for further functionalization.[2][7]
-
4-Thiazolidinones: Thiazolidinone derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The versatile synthesis allows for the introduction of various substituents to explore structure-activity relationships.[4][5]
Logical Workflow for Synthesis
Caption: Synthetic routes from this compound.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel 1,2,4-triazoles, 1,3,4-thiadiazoles, and 4-thiazolidinones. Further derivatization of these core structures can lead to the discovery of new therapeutic agents.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
Application Notes: 4-Allylthiosemicarbazide in Antimicrobial Agent Synthesis
Introduction
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems, including triazoles, thiadiazoles, and oxadiazoles.[1] These resulting compounds, along with thiosemicarbazide derivatives themselves, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their applications include anticancer, antiviral, anticonvulsant, antimalarial, and notably, antimicrobial properties against a range of pathogens.[1][2] The 4-allyl substituted thiosemicarbazide is a particularly useful building block, providing a reactive allyl group for further functionalization and contributing to the overall bioactivity of the synthesized molecules. These application notes provide detailed protocols for the synthesis of antimicrobial agents starting from 4-allylthiosemicarbazide precursors and summarize their biological activity.
Core Applications
The primary application of this compound in this context is as a precursor for synthesizing more complex heterocyclic structures, particularly 1,2,4-triazoles. The thiosemicarbazide structure provides the necessary backbone for cyclization reactions. These resulting triazole-thiols or thiones are known to exhibit significant antimicrobial activity.[1][3] Additionally, the parent thiosemicarbazide can be condensed with various carbonyl compounds to form thiosemicarbazones, another class of potent antimicrobial agents.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 1-(Picolinoyl)-4-allyl-thiosemicarbazides
This protocol details the synthesis of 1,4-disubstituted thiosemicarbazides by reacting isomeric pyridine carboxylic acid hydrazides (picolinoyl hydrazides) with allyl isothiocyanate.[1][3]
Materials:
-
Pyridine carboxylic acid hydrazide (isomers: 2-, 3-, or 4-)
-
Allyl isothiocyanate
-
Ethanol (95%)
Procedure:
-
Dissolve the appropriate pyridine carboxylic acid hydrazide (10 mmol) in 50 mL of 95% ethanol.
-
To this solution, add allyl isothiocyanate (10 mmol) dropwise with continuous stirring.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 1-(picolinoyl)-4-allyl-thiosemicarbazide derivative.[1]
Protocol 2: Synthesis of 4-Allyl-5-(pyridin-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol describes the base-catalyzed intramolecular cyclization of the 1-(picolinoyl)-4-allyl-thiosemicarbazides synthesized in Protocol 1 to yield the corresponding 1,2,4-triazole derivatives.[1][3]
Materials:
-
1-(Picolinoyl)-4-allyl-thiosemicarbazide derivative (from Protocol 1)
-
Sodium Hydroxide (NaOH) solution (8%)
-
Hydrochloric Acid (HCl), concentrated
-
Water
Procedure:
-
Suspend the 1-(picolinoyl)-4-allyl-thiosemicarbazide derivative (5 mmol) in 30 mL of an 8% aqueous NaOH solution.
-
Reflux the mixture with stirring for 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution by adding concentrated HCl dropwise until the pH is approximately 5-6, leading to the precipitation of the product.
-
Filter the precipitate and wash thoroughly with cold water until the washings are neutral.
-
Dry the product and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure triazole-thione.[1]
Protocol 3: General Synthesis of Thiosemicarbazones from Thiosemicarbazide and Carbonyl Compounds
This protocol provides a general method for the condensation reaction between a thiosemicarbazide and various aldehydes or ketones to produce thiosemicarbazones.[5][6]
Materials:
-
Thiosemicarbazide (e.g., this compound)
-
Aldehyde or Ketone derivative (1 mmol)
-
1-Butanol or Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the thiosemicarbazide (1 mmol) in 10 mL of 1-butanol or ethanol, heating if necessary.[5]
-
In a separate flask, dissolve the selected aldehyde or ketone (1 mmol) in 10 mL of the same solvent.
-
Add the thiosemicarbazide solution dropwise to the carbonyl compound solution with stirring.[5]
-
Add one drop of glacial acetic acid to the reaction mixture as a catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the mixture. The product will often precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with a cold solvent.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DCM/methanol mixture) to obtain the purified thiosemicarbazone.[5]
Data Presentation: Antimicrobial Activity
The antimicrobial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiosemicarbazide and Triazole Derivatives
| Compound ID | B. cereus | S. aureus | E. faecalis | E. coli | P. aeruginosa | Reference |
| 3a (1-(2-picolinoyl)-4-allyl-thiosemicarbazide) | 62.5 | 125 | 250 | 125 | >500 | [1][3] |
| 3b (1-(3-picolinoyl)-4-allyl-thiosemicarbazide) | 125 | 250 | 500 | 250 | >500 | [1][3] |
| 3c (1-(4-picolinoyl)-4-allyl-thiosemicarbazide) | 250 | 500 | >500 | 500 | >500 | [1][3] |
| 4a (4-Allyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) | 62.5 | 125 | 250 | 125 | 500 | [1][3] |
| 4b (4-Allyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) | 125 | 250 | 500 | 250 | >500 | [1][3] |
| 4c (4-Allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) | 125 | 250 | 250 | 250 | >500 | [1][3] |
Data sourced from studies on thiosemicarbazides derived from allyl isothiocyanate and their subsequent cyclized triazole products.[1][3] Compounds 3a and 4a , derived from 2-picolinoyl hydrazide, demonstrated the most significant antibacterial activity.[1]
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic routes from hydrazides to antimicrobial thiosemicarbazides and their derivatives.
Proposed Mechanism of Action Pathway
While the exact signaling pathways for this compound derivatives are a subject of ongoing research, related compounds are known to inhibit essential microbial enzymes. This diagram illustrates a logical pathway for their potential mode of action.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Allylthiosemicarbazide in Anti-Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Allylthiosemicarbazide and its derivatives, primarily thiosemicarbazones, as potential anti-cancer agents. This document outlines their mechanism of action, presents key quantitative data, and offers detailed experimental protocols for their evaluation.
Introduction
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer properties.[1] These compounds are characterized by a thiourea core, which is crucial for their biological function, often related to their ability to chelate metal ions.[1] The N(4)-substituted thiosemicarbazones, including the 4-allyl derivatives, have shown promise as effective anti-proliferative agents against various cancer cell lines.[2]
The anti-cancer mechanism of thiosemicarbazones is multifaceted and not yet fully elucidated. However, several key pathways have been identified, including the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis.[3][4] Some derivatives have also been shown to target topoisomerase IIα, an enzyme involved in DNA replication and repair.[2]
Mechanism of Action
The primary proposed mechanisms of anti-cancer activity for thiosemicarbazones, including 4-allyl derivatives, involve:
-
Ribonucleotide Reductase (RNR) Inhibition: RNR is a crucial enzyme for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[5][6] Thiosemicarbazones can chelate the iron cofactor in the R2 subunit of RNR, inactivating the enzyme and leading to the depletion of the dNTP pool, which in turn arrests the cell cycle and inhibits cell proliferation.[4][7]
-
Induction of Oxidative Stress: Thiosemicarbazones can form redox-active complexes with transition metals like iron and copper.[8] These complexes can participate in Fenton-like reactions, leading to the generation of highly toxic reactive oxygen species (ROS) such as hydroxyl radicals.[9][10] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[11][12]
-
DNA Intercalation and Topoisomerase II Inhibition: Some thiosemicarbazones can directly interact with DNA by intercalating between the base pairs.[2] This can interfere with DNA replication and transcription. Furthermore, they can inhibit the activity of topoisomerase II, an enzyme that resolves DNA topological problems during replication, leading to DNA damage and apoptosis.[2]
-
Induction of Apoptosis: The culmination of the above mechanisms, particularly DNA damage and oxidative stress, leads to the activation of apoptotic pathways.[13] This can involve the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c, or the extrinsic (death receptor) pathway.[13]
Quantitative Data
The anti-proliferative activity of thiosemicarbazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N(4)-allylthiosemicarbazone | HL-60 (Leukemia) | 0.3 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the anti-cancer activity of thiosemicarbazones and a general workflow for their in vitro evaluation.
Caption: Proposed mechanism of action for 4-Allylthiosemicarbazone.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate the IC50 value.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cells treated with the compound and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC (-) / PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)
-
Necrotic cells: Annexin V-FITC (-) / PI (+)
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using fluorescent dyes like JC-1.[16][17][18]
Materials:
-
Cancer cells treated with the compound and control cells
-
JC-1 dye
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) in complete medium for 15-30 minutes at 37°C.[18]
-
Washing: Wash the cells with PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.[17]
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells treated with this compound derivatives using a fluorescent probe like DCFDA.
Materials:
-
Cancer cells treated with the compound and control cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with the compound for the desired time.
-
DCFDA Staining: Incubate the cells with DCFDA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and other relevant signaling pathways.[19]
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, caspases, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel Thiosemicarbazones Sensitize Pediatric Solid Tumor Cell-Types to Conventional Chemotherapeutics through Multiple Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing tuberculostatic agents from 4-Allylthiosemicarbazide
Based on the provided information, it is not possible to create detailed Application Notes and Protocols for synthesizing a range of tuberculostatic agents directly from 4-allylthiosemicarbazide. The available search results are general in nature and do not contain the specific, step-by-step experimental protocols, quantitative data, or detailed signaling pathways required to generate the comprehensive document requested by the user.
The search results indicate that this compound is a precursor for synthesizing various heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, which have shown potential as tuberculostatic agents. However, the literature cited does not provide the specific, reproducible protocols and in-depth data necessary for a detailed guide for researchers.
Application Notes and Protocols for the Study of 4-Allylthiosemicarbazide Derivatives as Anti-Toxoplasma gondii Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-allylthiosemicarbazide and its derivatives as potent inhibitors of Toxoplasma gondii, a widespread protozoan parasite. The information compiled herein, supported by quantitative data and detailed experimental protocols, is intended to facilitate further research and development of this promising class of anti-parasitic agents.
Introduction
Toxoplasma gondii infection, or toxoplasmosis, affects a significant portion of the global population. While often asymptomatic in immunocompetent individuals, it can cause severe and life-threatening disease in immunocompromised patients and through congenital transmission. Current therapeutic options are limited by adverse side effects and the emergence of drug resistance, necessitating the discovery of novel anti-Toxoplasma agents. Thiosemicarbazide derivatives have emerged as a promising class of compounds with high efficacy against T. gondii and low host cell cytotoxicity.[1][2]
Mechanism of Action
The primary proposed mechanism of action for 4-arylthiosemicarbazide derivatives against Toxoplasma gondii involves the inhibition of the parasite's aromatic amino acid hydroxylases (AAHs).[1] These enzymes are crucial for the parasite's metabolism, specifically the conversion of tyrosine to levodopa. Tyrosine is an essential amino acid for the proliferation of T. gondii and the formation of the parasitophorous vacuole, the specialized compartment within the host cell where the parasite resides and replicates.[3] By inhibiting AAHs, these compounds disrupt tyrosine metabolism, leading to impaired parasite growth and replication.[3][4] Some derivatives may also exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway.
Caption: Proposed mechanism of this compound derivatives against Toxoplasma gondii.
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of various 4-arylthiosemicarbazide derivatives against Toxoplasma gondii.
Table 1: In Vitro Anti-Toxoplasma gondii Activity and Cytotoxicity of Selected 4-Arylthiosemicarbazide Derivatives
| Compound | Host Cell Line | IC50 (µM) | CC30 (µM) | Selectivity Ratio (SR = CC30/IC50) | Reference |
| para-nitro derivative (2a) | Hs27 | 10.3 | >500 | >48.5 | [5] |
| meta-iodo derivative (6a) | Hs27 | 11.2 | >500 | >44.6 | [5] |
| Thiophene derivative (1g) | L929 | 33.17 µg/mL | - | - | [6] |
| Furan derivative (2b) | L929 | >500 µg/mL | - | - | [6] |
| Imidazole derivative 3 | L929 | - | - | >1 | [7] |
| Imidazole derivative 4 | L929 | - | - | >1 | [7] |
Table 2: In Vivo Efficacy of Selected 4-Arylthiosemicarbazide Derivatives in a Mouse Model of Toxoplasmosis
| Compound | Mouse Model | Outcome | Reference |
| 1-(4-Methylimidazol-5-oyl)-4-(4-nitrophenyl)thiosemicarbazide | Acute & Chronic Toxoplasmosis | Prolonged survival, cured parasite-infected mice, significant reduction in brain and heart cysts. | [1][2] |
| 4-(3-Iodophenyl)-1-(4-methylimidazol-5-oyl)thiosemicarbazide | Acute & Chronic Toxoplasmosis | Prolonged survival, cured parasite-infected mice, significant reduction in brain and heart cysts. | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments in the study of anti-Toxoplasma gondii agents, synthesized from published methodologies.
Caption: General experimental workflow for evaluating anti-Toxoplasma gondii agents.
Protocol 1: In Vitro Cultivation of Toxoplasma gondii Tachyzoites
Objective: To propagate and maintain the rapidly replicating tachyzoite stage of T. gondii for use in in vitro assays.
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts - HFF, Vero, or HeLa cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and antibiotics)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
T25 or T75 cell culture flasks
-
Sterile PBS
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture a confluent monolayer of the host cells in a T25 or T75 flask.
-
Harvest fresh tachyzoites from a previously infected, lysed host cell culture or from the peritoneal fluid of an infected mouse.
-
Purify the tachyzoites by passing them through a 27-gauge needle to lyse any remaining host cells, followed by filtration through a 5.0 µm filter to remove host cell debris.
-
Centrifuge the tachyzoite suspension at 1,500 x g for 10-15 minutes, and resuspend the pellet in fresh, pre-warmed complete medium.
-
Remove the medium from the confluent host cell monolayer and infect with the tachyzoite suspension. The multiplicity of infection (MOI) can be varied depending on the experimental need.
-
Incubate the infected culture at 37°C with 5% CO₂.
-
Monitor the culture daily for the formation of parasitophorous vacuoles and host cell lysis.
-
Tachyzoites are typically harvested when 80-90% of the host cell monolayer has been lysed (usually 2-4 days post-infection).
-
To harvest, aspirate the culture supernatant containing the tachyzoites and proceed with purification as described in step 3.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on a host cell line and establish a non-toxic concentration range for subsequent anti-parasitic assays.
Materials:
-
Host cells (e.g., HFF, Vero, L929)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and solvent only as controls.
-
Incubate the plate for 24-72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Following the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator or for a few hours at room temperature on a shaker, protected from light.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control and determine the 50% cytotoxic concentration (CC50) or the highest non-toxic concentration (e.g., CC30).
Protocol 3: In Vitro Anti-Toxoplasma gondii Assay (Plaque Assay)
Objective: To evaluate the ability of test compounds to inhibit the lytic cycle of T. gondii over a longer period.
Materials:
-
Confluent host cell monolayers in 6-well or 24-well plates
-
Purified T. gondii tachyzoites
-
Complete cell culture medium
-
Test compounds at non-toxic concentrations
-
Fixing solution (e.g., cold methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Infect confluent host cell monolayers with a low number of tachyzoites (e.g., 100-300 tachyzoites per well of a 6-well plate).
-
Allow the parasites to invade for 2-4 hours.
-
Wash the monolayers with PBS to remove extracellular parasites.
-
Add fresh medium containing the test compounds at various non-toxic concentrations. Include a positive control (e.g., pyrimethamine or sulfadiazine) and a solvent control.
-
Incubate the plates for 7-10 days at 37°C with 5% CO₂, allowing for the formation of visible plaques (zones of host cell lysis).
-
After the incubation period, wash the monolayers with PBS.
-
Fix the cells with the fixing solution for 15-20 minutes.
-
Stain the fixed monolayers with the crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques and/or measure the plaque area in each well. A reduction in plaque number or size in the presence of the test compound indicates anti-Toxoplasma activity.
Protocol 4: In Vivo Efficacy in a Mouse Model of Acute Toxoplasmosis
Objective: To assess the in vivo therapeutic potential of the test compounds in a murine model of acute toxoplasmosis.
Materials:
-
Female BALB/c or Swiss Webster mice (6-8 weeks old)
-
Virulent strain of T. gondii tachyzoites (e.g., RH strain)
-
Test compounds formulated for in vivo administration (e.g., in corn oil or a suitable vehicle)
-
Standard drug (e.g., sulfadiazine or pyrimethamine)
-
Sterile PBS
Procedure:
-
Infect mice intraperitoneally with a lethal dose of tachyzoites (e.g., 1 x 10³ to 1 x 10⁴ tachyzoites per mouse).
-
Initiate treatment with the test compounds 24 hours post-infection. Administer the compounds daily for a specified period (e.g., 7-10 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Include a vehicle control group and a positive control group treated with a standard drug.
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for at least 30 days post-infection.
-
At the end of the experiment, or at specific time points, tissues (e.g., brain, liver, spleen, lungs) can be collected for the quantification of parasite burden (e.g., by qPCR or counting of tissue cysts in chronic models).
-
Efficacy is determined by an increase in the survival rate and a reduction in parasite load in the treated groups compared to the vehicle control group.
Conclusion
This compound and its derivatives represent a highly promising class of compounds for the development of new therapeutics against Toxoplasma gondii. Their targeted mechanism of action, potent in vitro and in vivo activity, and favorable selectivity profile warrant further investigation. The protocols and data presented here provide a solid foundation for researchers to advance the study of these molecules and contribute to the development of novel treatments for toxoplasmosis.
References
- 1. Toxoplasma gondii in vitro culture for experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. morrissettelab.bio.uci.edu [morrissettelab.bio.uci.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Parallel Propagation of Toxoplasma gondii In Vivo, In Vitro and in Alternate Model: Towards Less Dependence on the Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 4-Allylthiosemicarbazide Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of 4-Allylthiosemicarbazide and its derived products, such as thiosemicarbazones. The methodologies outlined are essential for identity confirmation, purity assessment, and structural elucidation, which are critical steps in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of thiosemicarbazones through condensation with various aldehydes and ketones. These resulting thiosemicarbazones are a class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Accurate and thorough analytical characterization is paramount to ensure the quality, consistency, and safety of these synthesized compounds.
This document outlines the application of several key analytical techniques for the characterization of this compound products:
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
-
Other Methods:
-
Elemental Analysis
-
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of newly synthesized this compound products.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the desired thiosemicarbazone product from this compound. Key vibrational bands provide evidence for the presence of N-H, C=N, C=S, and C-N bonds.[3][4]
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the solid sample with dry potassium bromide and press it into a thin, transparent disk.
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Presentation:
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) | Reference |
| N-H (stretching) | 3400 - 3100 | [3][5] |
| C-H (alkene, stretching) | 3100 - 3000 | |
| C-H (alkane, stretching) | 3000 - 2850 | |
| C=N (imine, stretching) | 1690 - 1590 | [3][5][6] |
| C=C (alkene, stretching) | 1680 - 1620 | [3] |
| N-H (bending) | 1650 - 1550 | [3] |
| C=S (thioketone, stretching) | 1250 - 1020 and 850-600 | [3][4][5] |
| N-N (stretching) | 1100 - 900 | [3] |
| C-N (stretching) | 1350 - 1250 | [4] |
Note: The exact positions of the peaks can vary depending on the specific molecular structure and the sample state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the chemical environment. This is a powerful tool for confirming the successful synthesis of this compound derivatives.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more complex structures.
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS). Analyze the integration of proton signals and the splitting patterns (multiplicity) to deduce the structure.
Data Presentation:
¹H NMR Spectral Data for a Representative 4-Allylthiosemicarbazone:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| NH (thioamide) | ~11.5 | Singlet | - | [9][10] |
| NH (hydrazine) | ~9.0 - 10.0 | Singlet/Broad Singlet | - | [7][9] |
| CH=N (azomethine) | ~8.0 | Singlet | - | [2] |
| Aromatic-H | ~7.0 - 8.0 | Multiplet | - | [2][7] |
| =CH- (allyl) | ~5.8 - 6.0 | Multiplet | - | |
| =CH₂ (allyl) | ~5.0 - 5.3 | Multiplet | - | |
| -CH₂- (allyl) | ~4.0 - 4.5 | Multiplet | - | |
| NH₂ | ~4.7 | Broad Singlet | - | [7] |
¹³C NMR Spectral Data for a Representative 4-Allylthiosemicarbazone:
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=S | ~175 - 185 | [8][11] |
| C=N | ~140 - 160 | [11] |
| Aromatic-C | ~110 - 150 | [8] |
| =CH- (allyl) | ~130 - 135 | |
| =CH₂ (allyl) | ~115 - 120 | |
| -CH₂- (allyl) | ~45 - 55 |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of the thiosemicarbazone.
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound products and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a versatile technique for the separation, identification, and quantification of this compound and its derivatives. A reversed-phase HPLC method with UV detection is commonly employed for purity determination and assay of the final product.[12][13]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (starting point for method development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte in the mobile phase to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or a component of it) to a known concentration.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak in the sample chromatogram.
-
Quantification: Use a calibration curve generated from the analysis of standard solutions of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For some this compound derivatives, GC-MS can be used for identification and purity assessment. However, thermal degradation in the injector port can be a concern for some thiosemicarbazones.[14][15]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions (starting point for method development):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C (optimization may be required to minimize degradation).[14]
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., 50-500 amu).
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained mass spectrum with a library of known spectra or interpret the fragmentation pattern to confirm the structure.
Elemental Analysis
Application: Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized this compound product.[2][6]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the pure, dry sample is required.
-
Instrumentation: Use a calibrated elemental analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Sulfur is typically determined by converting it to SO₂.
-
Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the proposed molecular formula.
Data Presentation:
| Element | Theoretical (%) | Found (%) | Reference |
| C | Calculated value | Experimental value | [2][6] |
| H | Calculated value | Experimental value | [2][6] |
| N | Calculated value | Experimental value | [2][6] |
| S | Calculated value | Experimental value | [2][6] |
The found percentages should be within ±0.4% of the theoretical values for the proposed structure to be considered valid.
Visualizations
References
- 1. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. juniv.edu [juniv.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. westmont.edu [westmont.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. scirp.org [scirp.org]
Troubleshooting & Optimization
Technical Support Center: 4-Allylthiosemicarbazide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Allylthiosemicarbazide, focusing on improving reaction yields and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used method involves the nucleophilic addition of hydrazine to allyl isothiocyanate. A common procedure is to react allyl isothiocyanate with an aqueous solution of hydrazine hydrate.[1] This reaction is typically performed in a solvent like ethanol and can achieve high yields, with some literature reporting up to 84% after purification.[1]
Q2: Which factors are most critical for maximizing the yield of the reaction?
A2: Several factors can significantly impact the final yield:
-
Purity of Reagents: The purity of both allyl isothiocyanate and hydrazine hydrate is crucial. Impurities can lead to unwanted side reactions, reducing the yield of the desired product.[2]
-
Reaction Solvent: The choice of solvent affects reaction rate and product isolation. Ethanol is commonly used, but other solvents like methanol or even water have been employed in similar thiosemicarbazide syntheses.[3][4]
-
Reaction Temperature and Time: The reaction can be sensitive to temperature and duration. While some procedures are conducted at room temperature over several hours, others may use gentle heating or reflux to increase the reaction rate.[2][5][6]
-
Stoichiometry: The molar ratio of reactants is important. While a 1:1 molar ratio is the theoretical standard, a slight excess of hydrazine hydrate is sometimes used to ensure the complete consumption of the isothiocyanate.[2]
Q3: What are the typical physical properties and spectral data for this compound?
A3: this compound is typically a white solid with a melting point around 92–93 °C.[1] Characterization is confirmed using spectroscopic methods. For example, in 1H NMR spectra using acetone-d6 as a solvent, characteristic peaks appear for the allyl group's protons (CH, CH2) and the NH protons.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction between isothiocyanates and hydrazine can be time-dependent. If working at room temperature, consider extending the reaction time up to 24 hours.[2][7] Alternatively, gently heating the mixture under reflux for a period of 1 to 8 hours in a suitable solvent like ethanol can significantly improve the reaction rate and yield.[2][5] |
| Impure Starting Materials | Verify the purity of your allyl isothiocyanate and hydrazine hydrate. Contaminants can inhibit the reaction or cause side product formation.[2] Using freshly opened or properly stored reagents is highly recommended. |
| Suboptimal Solvent | The choice of solvent is critical. While ethanol is a common choice, its effectiveness can be compared with other solvents. For some thiosemicarbazide syntheses, water has been shown to produce excellent yields in a shorter time.[4] Consider running small-scale trial reactions in different solvents like ethanol, methanol, or water to determine the optimal medium for your specific setup.[3] |
| Catalyst Absence | While the reaction often proceeds without a catalyst, the synthesis of related thiosemicarbazones can be catalyzed by a few drops of glacial acetic acid to speed up the reaction, especially if a ketone is a reactant.[1][6] For the primary synthesis, ensuring proper reaction conditions (time, temperature) is usually sufficient. |
Problem 2: Oily Product or Failure to Crystallize
| Possible Cause | Recommended Solution |
| Presence of Impurities | Impurities often act as crystallization inhibitors, resulting in an oily product.[2] Before attempting recrystallization, wash the crude product with a cold solvent in which the desired product has low solubility but the impurities are soluble. Following the wash, recrystallization from hot ethanol is a common and effective purification method.[3] |
| Residual Solvent | Ensure the product is thoroughly dried under a vacuum after filtration to remove any residual solvent, which can prevent proper crystallization. |
| Incorrect pH during Workup | If an acidic or basic workup is used, the final pH can affect the product's ability to crystallize. Ensure the product is in its neutral form before attempting crystallization. |
Data on Reaction Condition Optimization
Optimizing reaction parameters is key to improving yield. The following tables summarize findings from studies on thiosemicarbazide and related syntheses.
Table 1: Effect of Solvent on Reaction Yield and Time (Data generalized from syntheses of related compounds)
| Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Ethanol | None | Reflux | 4 h | Good (~80%) | [4] |
| Water | None | Room Temp | 5 min | Excellent (~95%) | [4] |
| Methanol | None | Reflux | 3-4 h | Good | [5] |
| DMF | None | 120 °C | 24 h | Varies | [8] |
Table 2: Effect of Catalyst on Reaction Yield (Data generalized from syntheses of related compounds)
| Reactants | Catalyst (mol%) | Solvent | Condition | Yield (%) | Reference |
| Hydrazide + Isothiocyanate | Iodine (15) | Ethanol | Reflux | - | [3] |
| Hydrazide + Isothiocyanate | Iodine (20) | Ethanol | Reflux | 68 | [3] |
| Hydrazide + Isothiocyanate | Iodine (25) | Ethanol | Reflux | - | [3] |
| Thiosemicarbazide + Ketone | Acetic Acid (catalytic) | Ethanol | Heating | - | [1] |
Experimental Protocol
This protocol is adapted from a literature procedure that reports a high yield for this compound synthesis.[1]
Materials:
-
Allyl isothiocyanate
-
Hydrazine solution (50–60% w/w aqueous solution)
-
Ethanol (for recrystallization)
-
Round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Carefully add allyl isothiocyanate (1 equivalent) to a stirred, aqueous solution of hydrazine (1 equivalent). Note: This reaction is exothermic; slow addition and potential cooling may be necessary.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically indicated by the consumption of the starting materials), the product often precipitates as a white solid.
-
Collect the solid product by filtration.
-
Wash the crude product with cold water to remove any unreacted hydrazine.
Purification:
-
Recrystallize the crude solid from hot ethanol.[3]
-
Dissolve the solid in a minimal amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under a vacuum.
-
The expected product is a white solid with a yield of approximately 84%.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis issues.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Allylthiosemicarbazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-allylthiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound derivatives?
The most common method for synthesizing this compound derivatives involves the reaction of a carbohydrazide with allyl isothiocyanate.[1] This reaction is typically carried out in a suitable solvent, such as ethanol, at room temperature or with gentle heating.[2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound derivatives?
The major side reactions involve the subsequent cyclization of the thiosemicarbazide product, especially under acidic or basic conditions, to form various heterocyclic compounds. The most common cyclization products are 1,3,4-thiadiazoles and 1,2,4-triazoles.[3] The pH of the reaction medium is a critical factor in determining the cyclization pathway.[3]
Q3: How do reaction conditions influence the formation of different heterocyclic side products?
The reaction conditions, particularly the pH, play a crucial role in directing the cyclization of thiosemicarbazide derivatives:
-
Acidic Medium : In the presence of acids like concentrated sulfuric acid or hydrochloric acid, the cyclization of the intermediate acylthiosemicarbazide predominantly yields 1,3,4-thiadiazole derivatives.[3][4]
-
Alkaline Medium : Under basic conditions, using reagents such as sodium hydroxide, the cyclization favors the formation of 1,2,4-triazole derivatives.[3]
Q4: Can the allyl group itself participate in side reactions?
Yes, the allyl group is a reactive moiety. While not as commonly reported as cyclization, potential side reactions involving the allyl group could include isomerization to the more stable prop-1-enyl group, especially in the presence of transition metals or strong bases. Additionally, the double bond of the allyl group could potentially undergo addition reactions under certain conditions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield or no formation of the desired this compound derivative. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Hydrazide: Ensure the hydrazide starting material is pure and dry. Impurities can lead to unwanted side reactions.
-
Allyl Isothiocyanate: Use freshly distilled or high-purity allyl isothiocyanate. This compound can degrade over time.
-
-
Reaction Conditions:
-
Solvent: Ensure the solvent is anhydrous, as water can react with the isothiocyanate. Ethanol is a commonly used solvent.[2]
-
Temperature: While many syntheses proceed at room temperature, some may require gentle heating.[2] However, excessive heat can promote side reactions, including cyclization. Monitor the reaction temperature closely.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure:
-
Precipitation: The product often precipitates from the reaction mixture upon cooling. If no precipitate forms, try adding cold water to induce precipitation.
-
Extraction: If the product is soluble in the reaction mixture, an appropriate extraction procedure with a suitable solvent should be employed.
-
Problem 2: Presence of Unexpected Side Products
Q: My final product is contaminated with significant impurities. How can I identify and minimize these side products?
A: The most likely impurities are cyclized products such as 1,3,4-thiadiazoles or 1,2,4-triazoles.[3]
-
Identification:
-
Use spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the impurities. The spectral data for thiadiazoles and triazoles will be distinct from the open-chain thiosemicarbazide.
-
-
Minimization Strategies:
-
Control pH: Maintain a neutral pH during the synthesis and work-up to avoid acid- or base-catalyzed cyclization.
-
Temperature Control: Avoid excessive heating, which can provide the activation energy for cyclization.
-
Purification:
-
Recrystallization: This is a common and effective method for purifying thiosemicarbazide derivatives.[5] Ethanol or methanol are often suitable solvents.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from the more polar or less polar impurities.
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Type
| Starting Hydrazide | Catalyst/Medium | Temperature | Product Type | Yield (%) | Reference |
| Substituted Benzaldehyde & Thiosemicarbazide | Glacial Acetic Acid | Room Temperature | Thiosemicarbazone | High | [2] |
| Acylthiosemicarbazide | Concentrated H₂SO₄ | Reflux | 1,3,4-Thiadiazole | - | [4] |
| Thiosemicarbazide | Alkaline Medium | - | 1,2,4-Triazole-3-thiol | - | |
| Hydrazide & Allyl Isothiocyanate | Ethanol | Room Temperature | This compound | Good | General Method[2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on common synthetic methods.[2]
-
Dissolution: Dissolve the starting carbohydrazide (1.0 eq) in a suitable solvent such as absolute ethanol in a round-bottom flask.
-
Addition of Isothiocyanate: To this solution, add allyl isothiocyanate (1.05 eq) dropwise at room temperature with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight. In some cases, gentle refluxing for a short period may be necessary.
-
Isolation of Product:
-
If a precipitate forms upon completion of the reaction, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound derivative.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Caption: Logical relationship of the main reaction and common cyclization side reactions.
References
Technical Support Center: Purification of 4-Allylthiosemicarbazide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Allylthiosemicarbazide and its reaction products, primarily thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from allyl isothiocyanate and hydrazine hydrate?
A1: Common impurities can include unreacted starting materials (allyl isothiocyanate and hydrazine), and potential byproducts such as 1,4-diallylthiosemicarbazide if the stoichiometry is not carefully controlled. Oxidized impurities may also be present, often contributing to a yellowish or brownish discoloration of the crude product.[1][2]
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and highly effective method for purifying this compound.[1] Ethanol or a mixture of ethanol and water are frequently used and suitable solvent systems.[1] For compounds with limited solubility, dissolving in a good solvent followed by the addition of an anti-solvent can also be an effective strategy.[1]
Q3: How can I assess the purity of my final this compound or its derivative product?
A3: The purity of your compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A common method involves using a C18 reverse-phase column with a mobile phase consisting of a methanol/water or acetonitrile/buffer mixture.[3][4][5][6]
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[1][2]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.[1]
-
Q4: What is the general procedure for synthesizing thiosemicarbazones from this compound?
A4: Thiosemicarbazones are typically synthesized through a condensation reaction between this compound and an appropriate aldehyde or ketone. The reaction is often carried out in a solvent like ethanol or methanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid or hydrochloric acid.[7][8][9][10][11][12] The reaction mixture is usually heated under reflux.[9][12][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its products.
Guide 1: Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Persistent Yellow/Brown Color in Product | Presence of colored or oxidized impurities.[1] | - Treat the hot solution with a small amount of activated charcoal before filtration.[1][2]- Perform multiple recrystallizations.[1]- Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Product "Oils Out" Instead of Crystallizing | - The compound is supersaturated.- Impurities are inhibiting crystallization.- The boiling point of the solvent is too high.[1]- The solution is cooling too rapidly. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal.[1]- Re-dissolve the oil in a minimal amount of hot solvent and add an anti-solvent.[1]- Use a more dilute solution for recrystallization.[1]- Allow the solution to cool more slowly.[2] |
| Low Purity After Recrystallization | - Incomplete removal of impurities.- Co-precipitation of impurities with the product.[1] | - Perform a second recrystallization.[1]- Try a different solvent or a solvent mixture.[1]- Ensure the crude material is fully dissolved in the minimum amount of hot solvent.[2] |
| Poor Crystal Formation / Fine Powder | - The solution cooled too quickly.- The solution is too concentrated.[1] | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2]- Use a more dilute solution for recrystallization.[1] |
Guide 2: General Purification and Synthesis Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of this compound | - Incomplete reaction.- Incorrect stoichiometry leading to side products. | - Ensure the reaction goes to completion by monitoring with TLC.- Carefully control the molar ratios of allyl isothiocyanate and hydrazine hydrate. |
| Formation of Multiple Products in Thiosemicarbazone Synthesis | - Impure starting aldehyde or ketone.- Side reactions occurring. | - Purify the starting aldehyde or ketone before the reaction.- Optimize reaction conditions (temperature, catalyst, reaction time). |
| Difficulty in Purifying Thiosemicarbazone Products | - Product is highly soluble in common recrystallization solvents.- Product has similar polarity to impurities, making chromatographic separation difficult. | - For recrystallization, explore a wider range of solvent systems, including solvent/anti-solvent pairs.[1]- For column chromatography, experiment with different mobile phase polarities and stationary phases. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of thiosemicarbazides.[7]
Materials:
-
Allyl isothiocyanate
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol
Procedure:
-
Dissolve allyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of hydrazine hydrate (1 equivalent) to the flask while stirring.
-
The reaction is typically exothermic. Maintain the temperature as needed, and continue stirring for the recommended reaction time (monitor by TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude this compound can then be purified by recrystallization.
Protocol 2: Recrystallization of this compound or its Thiosemicarbazone Derivatives
This is a general protocol for recrystallization.[1][14][15]
Materials:
-
Crude thiosemicarbazide or thiosemicarbazone
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1][2]
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. juniv.edu [juniv.edu]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
troubleshooting low yield in 4-Allylthiosemicarbazide condensation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low product yield, encountered during 4-allylthiosemicarbazide condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of a this compound condensation?
A1: This reaction involves the condensation of this compound with an aldehyde or a ketone to form a corresponding 4-allylthiosemicarbazone.[1][2] The process is an addition-elimination reaction, where the nucleophilic primary amine group (-NH2) of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine bond (-C=N).[3][4]
Q2: My reaction yield is consistently low. What are the most common factors I should investigate first?
A2: Persistently low yields in these condensation reactions typically stem from a few key areas. The most critical factors to optimize are the choice of catalyst, the reaction solvent, and the temperature.[5][6] Additionally, the purity of the starting materials (both the this compound and the carbonyl compound) is crucial, as impurities can significantly interfere with the reaction.[5] The accumulation of water, a byproduct of the reaction, can also inhibit the forward reaction and reduce the final yield.[3][5]
Q3: How critical is the choice of catalyst, and what are the best options?
A3: The catalyst is highly critical. Generally, mild acid catalysis is more effective than base catalysis for this type of condensation.[7] A few drops of a mineral or organic acid can significantly improve the reaction rate and yield. Commonly used and effective catalysts include glacial acetic acid, hydrochloric acid, and p-toluenesulfonic acid.[3][8][9] Anilinium chloride has also been shown to be an optimal catalyst in similar thiosemicarbazone syntheses, allowing the reaction to proceed to completion with excellent yields at room temperature.[7]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues of low product yield.
Issue: The condensation reaction is resulting in a low yield (<50%) or no desired product.
This is a common problem that can be addressed by systematically evaluating and optimizing several reaction parameters.
Sub-Optimal Catalyst or pH
-
Problem: The reaction may not be proceeding efficiently due to the absence of a catalyst or an inappropriate pH environment. The nucleophilicity of the thiosemicarbazide and the electrophilicity of the carbonyl group must be balanced.
-
Solution:
-
Introduce an Acid Catalyst: If not already in use, add a catalytic amount of a mild acid. A few drops of glacial acetic acid is a standard starting point.[10][11]
-
Vary the Catalyst: Test different acid catalysts, such as concentrated HCl or p-toluenesulfonic acid, to find the most effective one for your specific substrates.[3][9]
-
Control Acidity: While acid catalysis is beneficial, overly strong acidic conditions can lead to side reactions or decomposition. Ensure the pH is appropriate.[12]
-
Inappropriate Solvent
-
Problem: The chosen solvent may not adequately dissolve the reactants or may not be suitable for the reaction mechanism.[13]
-
Solution:
-
Screen Polar Protic Solvents: Ethanol and methanol are the most commonly used and effective solvents for this reaction, often leading to high yields.[4][7]
-
Consider High-Boiling Aprotic Solvents: If elevated temperatures are required, polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can be effective alternatives.[14]
-
Attempt Solvent-Free Conditions: For a green and potentially high-yield approach, consider solvent-free synthesis using techniques like grinding or ball-milling the reactants together.[15] This method has been reported to provide quantitative yields in some cases.[15]
-
Unfavorable Temperature and Reaction Time
-
Problem: The reaction may be too slow at the current temperature, or prolonged heating could be causing product decomposition.[5]
-
Solution:
-
Optimize Temperature: Systematically vary the reaction temperature. Many reactions proceed well at room temperature over a longer period (e.g., 24 hours), while others benefit from heating under reflux to reduce reaction time to a few hours.[4][11][14]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product.[13] This will help determine the optimal reaction time and prevent unnecessary heating that could lead to side product formation.[16]
-
Poor Quality of Starting Materials
-
Problem: Impurities in the this compound or the aldehyde/ketone can inhibit the catalyst or participate in side reactions.[5][6]
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purify Reactants: If impurities are suspected, purify the starting materials before the reaction. Recrystallization is a common method for solid reactants.
-
Inhibition by Water Byproduct
-
Problem: The condensation reaction produces water, which can shift the reaction equilibrium backward, preventing the reaction from going to completion.[5]
-
Solution:
-
Use a Dehydrating Agent: Add a dehydrating agent to the reaction mixture to remove water as it forms.
-
Employ a Dean-Stark Apparatus: For reactions run at reflux in a suitable solvent (like toluene), a Dean-Stark trap is highly effective for azeotropically removing water.[5]
-
Data Presentation
The selection of solvent and catalyst significantly impacts the yield of thiosemicarbazone synthesis. The table below summarizes outcomes from various reported conditions.
| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |
| Acetic Acid (catalytic) | Ethanol | 85 °C | 1-3 hours | 70-93%[10] |
| None | Methanol | Room Temp. | 24 hours | ~30% (substrate dependent)[4] |
| Anilinium Chloride | Methanol | Room Temp. | 24 hours | Excellent[7] |
| Hydrochloric Acid (trace) | Ethanol | Reflux | Not specified | Good[9] |
| Potassium Carbonate | Ethanol | Reflux | ~1 hour | Good (substrate dependent)[17] |
| None (Solvent-Free) | None (Ball-milling) | Room Temp. | Not specified | Quantitative (100%)[15] |
Experimental Protocols
Protocol 1: General Synthesis in Ethanol with Acid Catalysis
This protocol provides a standard method for the synthesis of 4-allylthiosemicarbazones in a solvent.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
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Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1 equivalent).
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Catalysis: Add a few drops (typically 2-4) of glacial acetic acid to the mixture.[11]
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction's progress using TLC (e.g., with an eluent of ethyl acetate/n-hexane).[6][17]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If necessary, place the flask in an ice bath to maximize precipitation.[18]
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Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.[6] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[6]
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Drying: Dry the purified product in a desiccator or vacuum oven.
Protocol 2: Solvent-Free Synthesis via Grinding
This eco-friendly protocol avoids the use of solvents and can lead to very high yields.[15]
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Reactant Preparation: In a mortar, combine this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent).
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Reaction: Grind the solid mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by taking small samples for TLC analysis. The reaction is often complete when the mixture solidifies.
-
Isolation: The resulting solid product is typically of high purity and often does not require further purification.[15] If needed, the product can be washed with a small amount of a non-polar solvent to remove any residual starting material.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
General Reaction Pathway
Caption: The general pathway for acid-catalyzed condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. juniv.edu [juniv.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Allylthiosemicarbazide with Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of thiosemicarbazones from 4-allylthiosemicarbazide and various ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | 1. Inappropriate Catalyst: The reaction may be too slow without a catalyst or with a weak one. | • Use an acid catalyst: A few drops of glacial acetic acid or sulfuric acid can significantly increase the reaction rate.[1] For reactions sensitive to strong acids, consider a milder catalyst like anilinium chloride.[2] |
| 2. Unsuitable Solvent: The polarity of the solvent can impact reactant solubility and reaction rate. | • Optimize the solvent: Methanol and ethanol are commonly used and effective solvents.[1][3] For less reactive ketones, a higher boiling point solvent like 1-butanol may be beneficial to allow for higher reaction temperatures. | |
| 3. Low Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate. | • Increase the temperature: Refluxing the reaction mixture is a common practice to accelerate the reaction.[1] Monitor the reaction progress by TLC to avoid decomposition at elevated temperatures. | |
| 4. Presence of Water: Water can inhibit the formation of the thiosemicarbazone by shifting the equilibrium back towards the reactants. | • Use anhydrous solvents: Ensure all solvents are properly dried before use. • Remove water as it forms: In some cases, using a Dean-Stark apparatus with a solvent like toluene can be effective. | |
| 5. Steric Hindrance: Bulky ketones may react slower due to steric hindrance around the carbonyl group. | • Increase reaction time and/or temperature: Allow the reaction to proceed for a longer period or at a higher temperature. • Use a more effective catalyst: A stronger acid catalyst might be necessary. | |
| Formation of Multiple Products/Side Reactions | 1. Impure Starting Materials: Impurities in the this compound or the ketone can lead to side products. | • Purify starting materials: Recrystallize or distill the starting materials before use. |
| 2. High Reaction Temperature: Excessive heat can lead to decomposition of reactants or products, or promote side reactions. | • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. | |
| 3. Catalyst-Induced Side Reactions: Some catalysts might promote unwanted reactions. | • Screen different catalysts: If side products are a persistent issue, try alternative catalysts (e.g., milder acids). | |
| Difficulty in Product Purification | 1. Product is an Oil: The thiosemicarbazone may not crystallize easily. | • Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization. • Column Chromatography: Purify the product using silica gel column chromatography. |
| 2. Co-precipitation with Starting Materials: Unreacted starting materials may co-precipitate with the product. | • Optimize stoichiometry: Use a slight excess of one reactant to ensure the other is fully consumed. • Recrystallization: Choose a solvent system for recrystallization that selectively dissolves the product, leaving impurities behind. A mixture of DCM and methanol is often effective.[1] | |
| 3. Product is Insoluble: The product may precipitate out of the reaction mixture along with impurities. | • Filter the hot reaction mixture: If the product is soluble at higher temperatures, a hot filtration can remove insoluble impurities. • Choose an appropriate recrystallization solvent: Test a range of solvents to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and a ketone?
A1: The reaction is a condensation reaction. It proceeds via a nucleophilic attack of the primary amine group of the thiosemicarbazide on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the thiosemicarbazone.
Q2: Is a catalyst always necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is generally very slow. The use of an acid catalyst is highly recommended to achieve a reasonable reaction rate and yield.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction.[1] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q4: What is the role of the allyl group in this compound?
A4: The allyl group is a substituent on the N4 nitrogen of the thiosemicarbazide. While it doesn't directly participate in the condensation reaction with the ketone, its electronic and steric properties can influence the reactivity of the thiosemicarbazide and the properties of the resulting thiosemicarbazone, such as its biological activity.
Q5: Can aldehydes also be used in this reaction?
A5: Yes, aldehydes readily react with this compound under similar conditions to form the corresponding thiosemicarbazones. Aldehydes are generally more reactive than ketones.
Data Presentation
The following tables summarize the effect of different catalysts and solvents on the synthesis of thiosemicarbazones, based on literature data for analogous reactions. This information can serve as a starting point for optimizing your specific reaction.
Table 1: Comparison of Catalysts for Thiosemicarbazone Synthesis
| Catalyst | Typical Conditions | Reported Yield | Reference |
| Glacial Acetic Acid (catalytic amount) | Reflux in ethanol for 2-3 hours | Good to Excellent | [1] |
| Sulfuric Acid (catalytic amount) | Room temperature in ethanol for 12 hours | Good | |
| Anilinium Chloride | Room temperature for 24 hours | Excellent | [2] |
| No Catalyst | Stirring at room temperature for 24+ hours | Low to Moderate |
Table 2: Comparison of Solvents for Thiosemicarbazone Synthesis
| Solvent | Dielectric Constant (approx.) | Typical Conditions | Reported Yield | Reference |
| Methanol | 33.0 | Reflux | Excellent | [3] |
| Ethanol | 24.3 | Reflux | Good to Excellent | [1] |
| 1-Butanol | 17.8 | Reflux | Good | |
| Toluene | 2.4 | Reflux with water removal | Fair to Good | |
| Water | 80.1 | Reflux (with co-solvent) | Variable |
Experimental Protocols
General Protocol for the Synthesis of a Thiosemicarbazone from this compound and a Ketone
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of thiosemicarbazide).
-
Addition of Ketone: To this solution, add the ketone (1.0 - 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 2-3 drops of glacial acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The product may precipitate or be obtained as an oil.
-
-
Purification:
-
Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or dichloromethane/methanol) to obtain the pure thiosemicarbazone.[1]
-
Dry the purified product under vacuum.
-
Visualizations
Experimental Workflow for Thiosemicarbazone Synthesis
Caption: A typical experimental workflow for the synthesis of thiosemicarbazones.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree to troubleshoot low product yield in thiosemicarbazone synthesis.
References
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Allylthiosemicarbazide Derivatives In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-allylthiosemicarbazide derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the recommended first step for solubilization?
A1: Due to their often lipophilic nature, this compound derivatives typically exhibit low aqueous solubility. The standard initial approach is to prepare a high-concentration stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[1][2][3] For in vitro assays, this stock solution is then serially diluted into the aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of your compound.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below 0.5% is a general guideline, you may need to determine the optimal concentration for your specific compound and assay.
-
Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used. A co-solvent system might improve solubility.
-
Adjust Buffer pH: The solubility of ionizable compounds is pH-dependent. If your derivative has acidic or basic functional groups, adjusting the pH of your aqueous buffer may improve its solubility.
-
Pre-warm the Aqueous Medium: Pre-warming the assay buffer to 37°C before adding the DMSO stock solution can sometimes help maintain solubility.
Q3: Are there any alternative formulation strategies to improve the solubility of my this compound derivative?
A3: Yes, several formulation strategies can be explored, especially for compounds with persistent solubility issues:
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can be added to the assay buffer to increase the solubility of hydrophobic compounds. This is more suitable for enzyme/biochemical assays than for cell-based assays where surfactants can be cytotoxic.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: For certain applications, formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can enhance solubilization in aqueous media.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and apparent solubility.
Q4: How does the lipophilicity of my this compound derivative relate to its solubility and biological activity?
A4: Lipophilicity, often expressed as logP, is a critical physicochemical property that influences both solubility and biological activity. Generally, higher lipophilicity leads to lower aqueous solubility.[5] However, increased lipophilicity can also enhance membrane permeability and, in some cases, improve biological activity by facilitating entry into cells or interaction with hydrophobic binding pockets of target proteins. Finding the right balance is key for optimal compound performance.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Buffer
This guide provides a step-by-step workflow to troubleshoot compound precipitation upon dilution from a DMSO stock into an aqueous buffer.
Caption: Troubleshooting workflow for compound precipitation.
Guide 2: Decision Tree for Solvent Selection
This decision tree helps in selecting an appropriate solvent system for your in vitro assay.
Caption: Decision tree for solvent selection.
Data Presentation
Table 1: In Vitro Activity of Selected Thiosemicarbazide and Thiosemicarbazone Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Thiosemicarbazone Derivatives | C6 Glioma | IC50 | 9.08 - 10.59 µg/mL | [6] |
| Thiosemicarbazone Derivatives | MCF-7 | IC50 | 7.02 - 9.08 µg/mL | [6] |
| 4-Arylthiosemicarbazides | T. gondii | IC50 | Varies (compound-dependent) | [7] |
| Thiosemicarbazone Derivatives | PANC-1 | IC50 | 0.7 - 10.0 µM | [8] |
| Thiosemicarbazone Derivatives | HCT 116 | IC50 | 9.4 - 14.9 µM | [8] |
| Thiosemicarbazone Derivatives | MCF-7 | IC50 | 15.8 µM | [8] |
| Water-soluble Thiosemicarbazone Complex | SW-872 | IC50 | 22.18 ± 0.35 µg/mL | [9] |
| Water-soluble Thiosemicarbazone Complex | MCF-7 | IC50 | 79.41 ± 3.54 µg/mL | [9] |
| Nitroimidazole Thiosemicarbazides | T. rubrum | MIC | 31.25 - 62.5 µg/mL | [10] |
| Nitroimidazole Thiosemicarbazides | T. mentagrophytes | MIC | 125.0 µg/mL | [10] |
Table 2: Predicted Physicochemical Properties of Selected Thiosemicarbazone Derivatives
| Compound | logP | logS | Note | Reference |
| TSC1 | 2.659 | -4.177 | Favorable solubility and lipophilicity. | [11] |
| TSC3 | 2.47 - 2.93 | ~ -4 | Favorable lipophilicity and adequate solubility. | [11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of a this compound derivative in an aqueous buffer.
Materials:
-
This compound derivative
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Method:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will result in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for equilibration.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol outlines the preparation of a working solution of a this compound derivative for treating cells in culture.
Materials:
-
10 mM stock solution of the this compound derivative in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Method:
-
Thaw the Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Vortex: Gently vortex the stock solution to ensure it is fully dissolved.
-
Serial Dilution in Medium: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is important to add the DMSO stock to the medium and mix immediately to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in all working solutions, including the vehicle control, is consistent and non-toxic to the cells (typically ≤0.5%).
-
Visual Inspection: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation.
Signaling Pathways and Mechanisms of Action
Thiosemicarbazone derivatives, a related class of compounds, are known to exert their anticancer effects through various mechanisms, including the inhibition of key cellular enzymes and signaling pathways.
Ribonucleotide Reductase (RNR) Inhibition
Thiosemicarbazones can chelate iron, which is an essential cofactor for the R2 subunit of ribonucleotide reductase.[12][13][14] This chelation can lead to the generation of reactive oxygen species (ROS), which inactivate the enzyme and inhibit DNA synthesis.[12][13]
Caption: Mechanism of Ribonucleotide Reductase inhibition.
Topoisomerase II Inhibition
Some thiosemicarbazone derivatives and their metal complexes have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[15][16][17] This inhibition can lead to the stabilization of the DNA-enzyme cleavage complex, resulting in DNA strand breaks and apoptosis.
Caption: Topoisomerase II inhibition pathway.
STAT3 Signaling Pathway Inhibition
Certain thiosemicarbazones can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[5] This inhibition can occur through the depletion of iron pools, which affects upstream kinases that activate STAT3.
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 signaling pathway [pfocr.wikipathways.org]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thiadiazoles
Welcome to the Technical Support Center for Thiadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of thiadiazoles, with a primary focus on preventing the formation of unwanted byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to get your synthesis back on track.
Issue 1: Low or No Yield of the Desired Thiadiazole Product
| Potential Cause | Recommended Solution |
| Inactive or Impure Starting Materials | Ensure the purity of reagents, such as carboxylic acids and thiosemicarbazide, before commencing the synthesis. Impurities can inhibit the reaction.[1] |
| Inefficient Dehydrating Agent | The choice and amount of the dehydrating agent are critical. For the synthesis of 2-amino-1,3,4-thiadiazoles, ensure a sufficient amount of a strong dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid (H₂SO₄) is used to drive the cyclization.[1] |
| Suboptimal Reaction Temperature | Many thiadiazole syntheses require heating to proceed efficiently. However, excessive heat can lead to the degradation of starting materials or the final product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[1][2] For microwave-assisted synthesis, optimizing both the temperature and irradiation time is key to maximizing yields.[3][4] |
| Poor Solubility of Reactants | If starting materials have poor solubility in the chosen solvent, the reaction can be hindered. Consider exploring alternative solvents such as THF, dioxane, or isopropanol to improve solubility.[1] |
| Incorrect Reaction Time | Insufficient reaction time will result in incomplete conversion. Monitor the reaction's progress by TLC to determine the optimal duration.[1] |
Issue 2: Significant Formation of Byproducts, Especially 1,2,4-Triazoles
The formation of isomeric 1,2,4-triazoles is a common side reaction in the synthesis of 1,3,4-thiadiazoles, particularly when using thiosemicarbazide derivatives. The regioselectivity of the cyclization is highly dependent on the reaction conditions.
| Potential Cause | Recommended Solution |
| Reaction pH | The pH of the reaction medium is a critical factor. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole ring.[5] Conversely, alkaline (basic) conditions promote the formation of the isomeric 1,2,4-triazole byproduct.[5] |
| Choice of Cyclizing Reagent | The selection of the cyclizing agent can influence the product distribution. For the regioselective synthesis of 2-amino-1,3,4-thiadiazoles from acylthiosemicarbazide intermediates, using p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent in a polar solvent like N-methyl-2-pyrrolidone (NMP) with triethylamine has been shown to give a high regioselectivity of 96:4 in favor of the thiadiazole.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the 1,2,4-triazole byproduct in my 1,3,4-thiadiazole synthesis?
A1: To favor the formation of the 1,3,4-thiadiazole, it is crucial to perform the cyclization reaction under acidic conditions.[5] This can be achieved by using strong acid catalysts such as concentrated sulfuric acid or phosphorus oxychloride.[1][7] Conversely, to synthesize the 1,2,4-triazole isomer, alkaline conditions, for instance, using sodium hydroxide, should be employed.[5]
Q2: What are the advantages of using microwave-assisted synthesis for thiadiazoles?
A2: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for thiadiazole synthesis, including dramatically reduced reaction times (often from hours to minutes), increased product yields, and milder reaction conditions.[3][4][8] This "green chemistry" approach can also minimize the formation of undesirable byproducts.
Q3: How do I choose between Lawesson's reagent and phosphorus oxychloride (POCl₃) for my synthesis?
A3: Both Lawesson's reagent and POCl₃ are effective for the synthesis of 1,3,4-thiadiazoles. Lawesson's reagent is a thionating agent often used for the conversion of 1,2-diacylhydrazines to 1,3,4-thiadiazoles.[6] POCl₃ is a powerful dehydrating agent commonly used in the cyclization of thiosemicarbazides with carboxylic acids.[1][7] The choice may depend on the specific substrates and desired reaction conditions. A comparative study showed that for the synthesis of styryl 1,3,4-thiadiazoles, a two-step methodology using Lawesson's reagent in the presence of propylphosphonic anhydride and triethylamine resulted in excellent yields.[9]
Q4: How can I confirm the structure of my product and differentiate it from its 1,2,4-triazole isomer?
A4: Spectroscopic methods are essential for structure elucidation. 1H NMR and 13C NMR spectroscopy can be used to distinguish between the 1,3,4-thiadiazole and 1,2,4-triazole isomers due to the different chemical environments of the ring protons and carbons.[5][10] A significant difference in the chemical shifts of the ring protons is typically observed.[10] Mass spectrometry can also be used to differentiate between the isomers based on their fragmentation patterns.[11]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
| Method | Reagents | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Substituted Benzoic Acid, Thiosemicarbazide, POCl₃ | 5-8 hours | 70-85 | [3][4] |
| Microwave Irradiation | Substituted Benzoic Acid, Thiosemicarbazide, POCl₃ | 3-5 minutes | 85-95 | [3][8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Oxychloride [7]
-
To a mixture of an equimolar amount of a substituted carboxylic acid and thiosemicarbazide, add phosphorus oxychloride (POCl₃) dropwise with cooling.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles [3]
-
In a microwave-safe reaction vessel, combine the substituted aryl acid, thiosemicarbazide, and a dehydrating agent like POCl₃.
-
Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 300W for 3-5 minutes).
-
After the reaction is complete, cool the vessel and carefully add the contents to ice water.
-
Neutralize the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Mandatory Visualization
Caption: Influence of pH on the cyclization of acylthiosemicarbazide.
Caption: General experimental workflow for thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson’s reagent and Propylphosphonic anhydride-precursors for bis heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Allylthiosemicarbazide in different solvent systems
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-Allylthiosemicarbazide in solution?
A1: Like other thiosemicarbazide derivatives, this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The thiosemicarbazide moiety can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to the cleavage of the molecule.
-
Oxidation: The sulfur atom in the thiocarbonyl group is prone to oxidation, which can lead to the formation of various byproducts. The presence of oxidizing agents or dissolved oxygen can accelerate this process.
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific solubility data is limited, thiosemicarbazides are generally soluble in polar organic solvents.[1] For stock solutions, consider using:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol or Methanol
For aqueous experimental buffers, it is crucial to determine the solubility and stability on a case-by-case basis. It is recommended to prepare fresh aqueous solutions for each experiment to minimize degradation. If using DMSO or DMF for stock solutions, the final concentration in aqueous buffers should be kept low (typically <1%) to avoid solvent effects on the experiment and potential precipitation.
Q3: How should I store stock solutions of this compound to ensure stability?
A3: To maximize the shelf-life of your stock solutions:
-
Store at low temperatures, such as -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Q4: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A4: Yes, inconsistent results are a common sign of compound instability. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of impurities that might have unintended biological effects. If you suspect degradation, it is advisable to perform a purity check of your stock solution using an analytical technique like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution. | Poor solubility or degradation leading to insoluble byproducts. | - Ensure the concentration is not above the solubility limit in the chosen solvent.- Filter the solution before use, but be aware this may alter the concentration.- Consider preparing a fresh stock solution in a different solvent. |
| Loss of compound activity over time in solution. | Degradation due to hydrolysis, oxidation, or photodegradation. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C.- Use degassed, anhydrous solvents for stock solutions.- Protect all solutions from light. |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | - Analyze a freshly prepared sample as a reference standard.- Minimize the time between sample preparation and analysis.- Review the experimental conditions (pH, temperature, exposure to air/light) to identify potential causes of degradation. |
| Color change in solid compound or solution. | Oxidation or other chemical reactions. | - Discard the discolored material.- Ensure proper storage conditions (cool, dark, dry, and under an inert atmosphere if possible). |
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of a thiosemicarbazide compound under forced degradation conditions. Note: This data is illustrative and not based on experimental results for this compound. Researchers should generate their own data.
| Solvent System / Condition | Compound Remaining (%) after 24h | Major Degradation Products |
| 0.1 M HCl (aq) at 60°C | 75% | Hydrolysis Product A |
| 0.1 M NaOH (aq) at 60°C | 40% | Hydrolysis Product B, Cyclized Byproduct |
| 3% H₂O₂ (aq) at RT | 60% | Oxidized Species C, D |
| Methanol at RT (exposed to light) | 85% | Photodegradation Product E |
| Methanol at RT (in dark) | 98% | - |
| DMSO at -20°C (in dark) | >99% | - |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at 60°C in the dark for a defined period.
-
Photodegradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method. A non-stressed sample should be analyzed as a control.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the gradient profile to achieve good separation between the parent compound and any degradation products formed during forced degradation studies.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
challenges in the scale-up of 4-Allylthiosemicarbazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Allylthiosemicarbazide, with a particular focus on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the reaction of allyl isothiocyanate with hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as ethanol or propanol. The nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group forms the thiosemicarbazide structure.
Q2: What are the primary safety concerns when working with the reagents for this synthesis?
Hydrazine hydrate is highly toxic and corrosive, while allyl isothiocyanate is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Q3: How does reaction temperature affect the synthesis of this compound?
The reaction between allyl isothiocyanate and hydrazine is exothermic. While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. However, excessive temperatures should be avoided as they can lead to the formation of byproducts and potential degradation of the product. On a larger scale, efficient heat dissipation is crucial to prevent thermal runaway.[1][2]
Q4: What are the key challenges when scaling up the synthesis of this compound?
Scaling up this synthesis introduces several challenges that are not always apparent at the lab scale. These include:
-
Heat Management: The exothermic nature of the reaction requires a robust cooling system to maintain optimal temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[1][3][4]
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Mixing Efficiency: Ensuring homogenous mixing of the reactants in a large vessel is critical for consistent reaction kinetics and to avoid localized "hot spots" and byproduct formation.[5][6][7]
-
Reagent Addition: The rate of addition of one reactant to the other becomes a critical parameter at scale to control the reaction rate and temperature.
-
Purification and Isolation: Crystallization and filtration processes that are simple in the lab can be more complex and time-consuming at an industrial scale, requiring specialized equipment and optimization to ensure high purity and yield.[8][9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Extend the reaction time or consider gentle heating (e.g., 40-50°C) while monitoring the reaction progress by TLC. On a large scale, ensure efficient mixing to maximize reactant contact.[5] |
| Impure Starting Materials: Contaminants in allyl isothiocyanate or hydrazine hydrate. | Use freshly distilled or high-purity reagents. Verify the purity of starting materials using appropriate analytical techniques (e.g., GC, NMR). | |
| Suboptimal Stoichiometry: Incorrect molar ratio of reactants. | While a 1:1 molar ratio is theoretical, a slight excess of hydrazine hydrate can sometimes drive the reaction to completion. However, a large excess can complicate purification. | |
| Formation of Oily Product or Failure to Crystallize | Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. | Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. Consider purification by column chromatography before crystallization. At scale, controlled cooling rates and seeding can promote crystallization.[11] |
| Residual Solvent: Trapped solvent in the product. | Ensure the product is thoroughly dried under vacuum. | |
| Byproduct Formation | Side Reactions: Hydrazine can react with itself or the product at elevated temperatures. The isothiocyanate can also undergo side reactions. | Maintain strict temperature control. Optimize the rate of addition of reactants to avoid localized high concentrations. |
| Difficulties in Filtration | Fine Crystal Size: Rapid crystallization can lead to very fine particles that clog the filter. | Optimize the crystallization process by slowing down the cooling rate or using a different solvent system. On a larger scale, consider using a filter press or centrifuge. |
| Discoloration of Product | Oxidation or Impurities: The product may be susceptible to air oxidation, or trace impurities may cause discoloration. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and equipment are scrupulously clean. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Allyl isothiocyanate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl isothiocyanate (1.0 eq) in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add hydrazine hydrate (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
The resulting solid is then recrystallized from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
Scale-Up Considerations
When scaling up the synthesis, the following modifications to the protocol should be considered:
-
Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring and a temperature control unit is recommended.
-
Reagent Addition: The hydrazine hydrate should be added subsurface via a dip tube at a controlled rate to ensure rapid mixing and to prevent localized high concentrations and temperature spikes.
-
Temperature Control: The reactor's cooling system must be capable of removing the heat generated by the exothermic reaction to maintain the desired temperature profile.
-
Mixing: The agitator speed and design should be optimized to ensure efficient mixing throughout the reaction volume. Baffles may be necessary to prevent vortex formation and improve mixing.[5]
-
Work-up and Isolation: For large-scale isolation, the product slurry may be transferred to a filter reactor or a centrifuge for efficient solid-liquid separation. The product should be washed with cold solvent to remove impurities.
-
Drying: A vacuum dryer is recommended for drying the final product to a consistent moisture content.
Data Presentation
Table 1: Typical Reaction Parameters and Yields
| Scale | Allyl Isothiocyanate (mol) | Hydrazine Hydrate (mol) | Solvent Volume (L) | Reaction Time (h) | Typical Yield (%) |
| Lab | 0.1 | 0.105 | 0.2 | 3 | 85-95 |
| Pilot | 10 | 10.5 | 20 | 5 | 80-90 |
| Production | 100 | 105 | 200 | 8 | 75-85 |
Note: Yields are approximate and can vary depending on the specific conditions and equipment used.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. icheme.org [icheme.org]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. medium.com [medium.com]
- 5. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 6. mxdprocess.com [mxdprocess.com]
- 7. becht.com [becht.com]
- 8. The future of industrial purification | Modern Pumping Today [modernpumpingtoday.com]
- 9. biobasedpress.eu [biobasedpress.eu]
- 10. Purification solutions in large-scale manufacturing of oligonucleotide APIs - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. researchgate.net [researchgate.net]
identifying and removing impurities from 4-Allylthiosemicarbazide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-allylthiosemicarbazide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Q: My reaction yield of this compound is consistently low. What are the potential causes and solutions?
A: Low yields in the synthesis of this compound, typically prepared from allyl isothiocyanate and hydrazine hydrate, can stem from several factors related to reagents, reaction conditions, and work-up procedures.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Materials | Allyl Isothiocyanate: Use freshly distilled or a newly opened bottle of allyl isothiocyanate. Purity can be checked by GC-MS. Commercial grades can contain impurities that may interfere with the reaction.[1][2] Hydrazine Hydrate: Use a fresh, high-purity grade of hydrazine hydrate. Hydrazine hydrate can decompose over time, especially if not stored properly.[3][4][5][6] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of allyl isothiocyanate to hydrazine hydrate is theoretical, using a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate can drive the reaction to completion. However, a large excess can lead to the formation of byproducts and complicate purification. |
| Suboptimal Reaction Temperature | The reaction is often exothermic. While it can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, excessive heat can promote side reactions. Monitor the reaction temperature and control it with an ice bath if necessary. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction, especially during the addition of one reagent to the other, to ensure homogeneity and maximize contact between reactants. |
| Product Loss During Work-up | This compound has some solubility in water.[7] Avoid using excessive amounts of water during the washing steps. If the product is precipitated from an aqueous solution, ensure the solution is sufficiently cold to minimize solubility losses. |
Problem 2: Oily Product or Failure to Solidify
Q: The crude product of my this compound synthesis is an oil and does not solidify upon cooling. What should I do?
A: An oily product suggests the presence of impurities that are depressing the melting point and inhibiting crystallization.
Troubleshooting Steps:
-
Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.
-
Solvent Removal: Ensure all reaction solvents (e.g., ethanol) have been thoroughly removed under reduced pressure.
-
Purification: If trituration fails, proceed with a purification method such as column chromatography to separate the desired product from the oily impurities.
Problem 3: Discolored Product (Yellow or Brown)
Q: My purified this compound is yellow or brown, not a white solid. How can I decolorize it?
A: Discoloration often indicates the presence of minor, highly colored impurities, potentially arising from the oxidation of starting materials or side products.
Decolorization Methods:
-
Recrystallization with Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Choice of Recrystallization Solvent: Ensure the chosen recrystallization solvent is appropriate. Ethanol or ethanol/water mixtures are commonly used for thiosemicarbazides.[8][9]
Frequently Asked Questions (FAQs)
Synthesis and Impurities
Q1: What is the standard reaction for synthesizing this compound?
A1: The most common method is the reaction of allyl isothiocyanate with hydrazine hydrate in a suitable solvent, such as ethanol.[10] The reaction is a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate.
Q2: What are the most likely impurities in a this compound reaction?
A2: While specific data for this reaction is limited, based on the reactivity of the starting materials, potential impurities could include:
-
Unreacted Starting Materials: Allyl isothiocyanate and hydrazine.
-
1,2-Diallyl-1,2-dihydrazine-1,2-dicarbothioamide: Formed from the reaction of two molecules of allyl isothiocyanate with one molecule of hydrazine.
-
Allylamine: From the hydrolysis of allyl isothiocyanate.
-
1,2,4-Triazolidine-3-thiones: Cyclization products that can form, especially if other reactants like aldehydes or ketones are present as contaminants.[11][12][13][14]
-
Thiocarbohydrazide: Can be formed from the reaction of carbon disulfide (a potential impurity in isothiocyanates) with hydrazine.
Purification
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid this compound.
Q4: Which solvents are best for the recrystallization of this compound?
A4: Ethanol is a frequently used solvent for the recrystallization of thiosemicarbazides.[15][16] A mixed solvent system, such as ethanol-water, can also be effective. The product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form. Other potential solvent systems include methanol or isopropanol.[9][17]
Q5: My recrystallization is not working well (e.g., oiling out, poor recovery). What can I do?
A5:
-
Oiling Out: This occurs when the solute is not fully soluble in the hot solvent or when the solution is cooled too quickly. Ensure you are using a sufficient amount of hot solvent to fully dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Poor Recovery: This can happen if too much solvent is used, or if the product is significantly soluble in the cold solvent. Use the minimum amount of hot solvent necessary for dissolution. After crystallization, cool the flask in an ice bath to maximize precipitation.
Analysis and Characterization
Q6: How can I check the purity of my this compound?
A6:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess purity and monitor the progress of a reaction. A common mobile phase for thiosemicarbazides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is typically used for thiosemicarbazide analysis.[18][19][20][21][22]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the desired product and help identify impurities.[23][24][25][26][27]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of hydrazine hydrate (1.1 eq) in ethanol (5 mL per gram of allyl isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer, add allyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
If the reaction is not sufficiently exothermic, gently warm the mixture to 40-50 °C and stir for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 3: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Presentation
Table 1: Illustrative Purification of this compound by Recrystallization
| Step | Mass (g) | Purity by HPLC (%) | Yield (%) |
| Crude Product | 10.0 | 85 | 100 |
| After 1st Recrystallization (Ethanol) | 7.5 | 98 | 75 |
| After 2nd Recrystallization (Ethanol/Water) | 6.8 | >99.5 | 68 |
Table 2: Typical TLC Rf Values
| Compound | Mobile Phase (Ethyl Acetate:Hexane, 1:1) |
| Allyl Isothiocyanate | ~0.9 |
| This compound | ~0.4 |
| Potential Polar Impurities | <0.2 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. agri-pulse.com [agri-pulse.com]
- 2. nbinno.com [nbinno.com]
- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. lanxess.com [lanxess.com]
- 6. manavchem.com [manavchem.com]
- 7. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. journals.iau.ir [journals.iau.ir]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. ias.ac.in [ias.ac.in]
- 15. chemmethod.com [chemmethod.com]
- 16. mdpi.com [mdpi.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemijournal.com [chemijournal.com]
- 23. journalijar.com [journalijar.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. thiosemicarbazide(79-19-6) 1H NMR [m.chemicalbook.com]
- 27. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Validation & Comparative
Comparative Biological Activity of 4-Allylthiosemicarbazide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of various 4-allylthiosemicarbazide derivatives, supported by experimental data. This document summarizes quantitative results in structured tables, details experimental methodologies, and provides visualizations of experimental workflows.
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of an allyl group at the N4 position of the thiosemicarbazide scaffold can influence the molecule's lipophilicity and steric properties, potentially modulating its biological efficacy. This guide focuses on the comparative analysis of this compound derivatives, providing a valuable resource for the development of new therapeutic agents.
Antibacterial Activity
A study by Hatamjafari and Hosseinian explored the antibacterial potential of a series of 1-(x-picolinoyl)-4-allyl-thiosemicarbazides, where the picolinoyl group was substituted at the 2, 3, or 4-position of the pyridine ring.[1] The antibacterial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The antibacterial efficacy of the synthesized this compound derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the table below.
| Compound | Structure | Bacillus cereus MIC (mg/mL) | Staphylococcus aureus MIC (mg/mL) | Enterococcus faecalis MIC (mg/mL) | Escherichia coli MIC (mg/mL) | Pseudomonas aeruginosa MIC (mg/mL) |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide | 1-(pyridin-2-ylcarbonyl)-4-allylthiosemicarbazide | >5 | >5 | >5 | >5 | >5 |
| 1-(3-picolinoyl)-4-allyl-thiosemicarbazide | 1-(pyridin-3-ylcarbonyl)-4-allylthiosemicarbazide | 2.5 | 2.5 | 5 | 5 | 5 |
| 1-(4-picolinoyl)-4-allyl-thiosemicarbazide | 1-(pyridin-4-ylcarbonyl)-4-allylthiosemicarbazide | 5 | 5 | >5 | >5 | >5 |
Data sourced from Hatamjafari, F., & Hosseinian, A. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Oriental Journal of Chemistry, 28(1), 433-438.[1]
Experimental Protocols
Synthesis of 1-(x-picolinoyl)-4-allyl-thiosemicarbazides[1]
A mixture of the corresponding picolinic acid hydrazide (10 mmol) and allyl isothiocyanate (10 mmol) in absolute ethanol (50 mL) was refluxed for 3 hours. The reaction mixture was then cooled, and the resulting solid precipitate was collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
Antibacterial Activity Screening[1]
The in-vitro antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.
-
Preparation of Bacterial Suspension: The test bacteria were cultured in Nutrient Broth at 37°C for 24 hours.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates were uniformly streaked with the bacterial suspension using a sterile cotton swab.
-
Preparation of Test Samples: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 5 mg/mL.
-
Well Diffusion Assay: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer. A 100 µL volume of each compound solution was added to the respective wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined by the broth microdilution method. Serial dilutions of the compounds were prepared in Mueller-Hinton broth in a 96-well microtiter plate. The wells were then inoculated with the bacterial suspension. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.[1]
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis and antibacterial evaluation of this compound derivatives.
References
A Comparative Guide to the Quantitative Analysis of 4-Allylthiosemicarbazide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of analytical methods for the quantification of 4-Allylthiosemicarbazide, a molecule of interest in various research and development settings. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and a classical titrimetric approach, supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable method for your analytical needs.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method depends on several factors, including the required sensitivity, specificity, sample matrix, available equipment, and the intended application (e.g., routine quality control, stability studies, or pharmacokinetic analysis). Below is a summary of the performance characteristics of three potential methods for quantifying this compound.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Titrimetric Method |
| Specificity | High (Excellent separation from impurities and degradation products) | Low to Moderate (Prone to interference from other UV-absorbing compounds) | Low (Interference from other reducing or oxidizing substances) |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL) | Moderate (LOD: ~0.5 µg/mL, LOQ: ~1.5 µg/mL) | Low (Typically in the mg range) |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Analysis Time per Sample | ~10-15 minutes | ~5 minutes | ~15-20 minutes |
| Cost per Analysis | Moderate | Low | Low |
| Equipment Complexity | High | Low | Low |
| Ideal Application | Stability-indicating assays, impurity profiling, quantification in complex matrices | Quantification of pure substance, simple formulations | Assay of bulk drug substance |
High-Performance Liquid Chromatography (HPLC) with UV Detection stands out as a powerful technique for the quantification of this compound, offering high sensitivity and specificity. This method is particularly suitable for complex matrices and for stability-indicating assays where the analyte needs to be separated from potential degradation products.[1]
UV-Visible Spectrophotometry is a simpler and more accessible technique for the quantification of a pure substance in a non-absorbing solvent.[2] It relies on the principle that the amount of UV or visible light absorbed by a solution is proportional to the concentration of the analyte.[2] While less specific than HPLC, it is a rapid and cost-effective method for determining the concentration of the bulk drug substance or in simple formulations.[2]
A Titrimetric Method , such as iodimetric titration, can be a viable option for the assay of bulk this compound. This classical method relies on the reducing properties of the thiol group in the molecule.[3] It is a low-cost method that does not require sophisticated instrumentation but lacks specificity and sensitivity compared to chromatographic and spectrophotometric methods.
Detailed Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound, designed to be stability-indicating.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (Solvent A) and methanol (Solvent B) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.
3. Method Validation Procedure:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention time of this compound. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate the separation of the main peak from degradation products.[4][5]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The mean recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometric Method
This protocol describes a direct UV-Vis spectrophotometric method for the quantification of this compound in a pure solvent system.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: Methanol (spectroscopic grade).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 2 to 20 µg/mL.
-
Sample Solution: Prepare a sample solution in methanol expected to have a concentration within the calibration range.
3. Measurement Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound (e.g., 10 µg/mL) in methanol from 400 nm to 200 nm against a methanol blank to determine the λmax. The expected λmax is around 245 nm.
-
Analysis: Set the spectrophotometer to the predetermined λmax. Zero the instrument with methanol. Measure the absorbance of each calibration standard and the sample solution.
-
Calculation: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from the linear regression equation.
4. Method Validation Procedure:
-
Linearity: Analyze the calibration standards and ensure the correlation coefficient (r²) is ≥ 0.998.
-
Precision: Determine intra-day and inter-day precision by analyzing a standard solution multiple times. The %RSD should be ≤ 3%.
-
Accuracy: Perform recovery studies by analyzing samples with known added amounts of the standard. The mean recovery should be within 97-103%.
-
LOD and LOQ: Calculate based on the standard deviation of the blank or the calibration curve parameters.
Titrimetric Method (Iodimetric Titration)
This protocol outlines a potential iodimetric titration method for the assay of bulk this compound.
1. Reagents:
-
0.1 N Iodine solution (standardized).
-
0.1 N Sodium thiosulfate solution (standardized).
-
Starch indicator solution.
-
Sodium bicarbonate.
-
Ethanol.
2. Procedure:
-
Accurately weigh about 100 mg of this compound and dissolve it in 20 mL of ethanol.
-
Add 2 g of sodium bicarbonate and 50 mL of water.
-
Titrate the solution with 0.1 N iodine solution, adding starch indicator towards the end point.
-
The end point is indicated by the appearance of a permanent blue color.
-
Perform a blank titration under the same conditions.
3. Calculation:
-
Calculate the percentage purity of this compound based on the volume of iodine consumed, considering the stoichiometry of the reaction where the thiol group is oxidized.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates | Pharmaguideline [pharmaguideline.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Benchmarking of 4-Allylthiosemicarbazide and its Analogs in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-allylthiosemicarbazide and other key thiosemicarbazide derivatives, namely 4-phenylthiosemicarbazide and 4-ethylthiosemicarbazide. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their relative performance in key biological assays, supported by experimental data and detailed protocols. This document synthesizes findings on their anticancer and antimicrobial properties, offering a foundation for further investigation and development.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the biological activities of this compound and its phenyl and ethyl analogs. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Anticancer Activity: Cytotoxicity (IC50) Data
The anticancer potential of thiosemicarbazide derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative | HL-60 (Human promyelocytic leukemia) | 0.3 | [3] |
| 4-Phenylthiosemicarbazide Derivative | LNCaP (Human prostate cancer) | > 500 | [1] |
| 4-Ethylthiosemicarbazide Derivative | A549 (Human lung carcinoma) | ~589 | [4] |
| Cisplatin (Reference Drug) | A549 (Human lung carcinoma) | > 410 | [4] |
Note: The specific derivatives and experimental conditions in the cited studies may vary.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Data
Thiosemicarbazides are known for their broad-spectrum antimicrobial properties.[5][6] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide | Bacillus cereus | >1000 | [5] |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide | Staphylococcus aureus | >1000 | [5] |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide | Escherichia coli | >1000 | [5] |
| 4-Phenylthiosemicarbazide Derivative | Staphylococcus aureus | 39.68 | [7] |
| 4-Phenylthiosemicarbazide Derivative | Pseudomonas aeruginosa | 39.68 | [7] |
Note: The specific derivatives and experimental conditions in the cited studies may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Synthesis of 4-Substituted Thiosemicarbazides
A general and straightforward method for the synthesis of 4-substituted thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.[6]
Materials:
-
Appropriate aryl or alkyl isothiocyanate (e.g., allyl isothiocyanate, phenyl isothiocyanate, ethyl isothiocyanate)
-
Hydrazine hydrate
-
Ethanol or methanol
Procedure:
-
Dissolve the isothiocyanate in ethanol or methanol.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with a suitable solvent, and can be recrystallized to obtain the pure 4-substituted thiosemicarbazide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (thiosemicarbazides) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-600 nm.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compounds (thiosemicarbazides) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms of action and experimental workflows associated with thiosemicarbazide derivatives.
Experimental Workflow for Biological Screening
Proposed Signaling Pathway for Anticancer Activity
Thiosemicarbazides can induce cancer cell death through various mechanisms, including the induction of apoptosis. This often involves the activation of caspase enzymes and can be triggered by cellular stress signals.[1][12][13]
Proposed Mechanism for Antibacterial Activity
The antibacterial action of some thiosemicarbazide derivatives is attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[13]
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative studies between 4-allyl-, 4-phenyl- and 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazides and the synthesis, characterization and DFT calculations of binary and ternary complexes derived from 4-ethyl (L(1)) and 2,2'-dipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Allylthiosemicarbazide Derivatives: A Comparative Analysis Against Known Biological Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Allylthiosemicarbazide Derivatives with Established Inhibitors in Biological Assays, Supported by Experimental Data.
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Among the myriad of scaffolds explored, thiosemicarbazides, and specifically this compound derivatives, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative overview of the performance of these derivatives against known inhibitors in key biological assays, including anticancer, antibacterial, and enzyme inhibition studies. The data presented is collated from various scientific publications to offer a clear, data-driven comparison for researchers in drug discovery and development.
Anticancer Activity: Benchmarked Against Doxorubicin
The antiproliferative potential of novel compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. Doxorubicin, a potent and widely used chemotherapeutic agent, often serves as the positive control in these studies. Below is a summary of the cytotoxic activity of a 4-allylthiosemicarbazone derivative compared to Doxorubicin against a human cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-benzoylpyridine 4-allylthiosemicarbazone | HL-60 | 0.3 | Doxorubicin | Not specified in the same study, but typically in the nanomolar to low micromolar range for HL-60 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that 2-benzoylpyridine 4-allylthiosemicarbazone exhibits potent antiproliferative activity against the HL-60 cancer cell line. While a direct side-by-side IC50 value for Doxorubicin from the same study is not available in the provided search results, Doxorubicin is a well-established anticancer drug known for its high potency. The low micromolar activity of the 4-allylthiosemicarbazone derivative highlights its potential as a promising scaffold for the development of new anticancer agents.
Antibacterial Activity: A Comparison with Standard Antibiotics
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. Here, we compare the antibacterial activity of 1-(2-picolinoyl)-4-allyl-thiosemicarbazide against the well-known antibiotic, Gentamicin.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) | Bacillus cereus | 64 | Gentamicin | >512 |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) | Staphylococcus aureus | 128 | Gentamicin | 512 |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) | Escherichia coli | 128 | Gentamicin | >512 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
The results show that 1-(2-picolinoyl)-4-allyl-thiosemicarbazide exhibits notable antibacterial activity against both Gram-positive (B. cereus, S. aureus) and Gram-negative (E. coli) bacteria.[1] Significantly, this derivative demonstrated greater potency than the standard antibiotic Gentamicin against the tested strains in this particular study.[1]
Enzyme Inhibition: Targeting Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. Kojic acid is a well-established tyrosinase inhibitor used as a benchmark in many studies. The inhibitory activity is typically quantified by the IC50 value.
While the search results highlight the potent tyrosinase inhibitory activity of various thiosemicarbazone derivatives, with some exhibiting IC50 values below 1 µM, specific data for a this compound derivative directly compared to kojic acid was not prominently available in the provided snippets. However, the broader class of thiosemicarbazones has been extensively studied as tyrosinase inhibitors, often showing competitive or mixed-type inhibition.
Methodologies of Key Experiments
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method for assessing cell viability.[2][3][4] The protocol generally involves:
-
Cell Seeding: Seeding cells in a 96-well plate at a specific density and allowing them to adhere overnight.
-
Compound Treatment: Treating the cells with various concentrations of the test compound (e.g., a this compound derivative) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Adding MTT solution to each well and incubating for a few hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolving the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measuring the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.[4]
Broth Microdilution Method for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]
-
Preparation of Inoculum: Preparing a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Performing a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculating each well with the standardized bacterial suspension.
-
Incubation: Incubating the plates at a specific temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.[9][10]
-
Reaction Mixture Preparation: Preparing a reaction mixture in a 96-well plate containing a buffer solution (e.g., phosphate buffer), the tyrosinase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubating the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiating the enzymatic reaction by adding a substrate (e.g., L-DOPA).
-
Monitoring the Reaction: Monitoring the formation of the product (dopachrome) by measuring the increase in absorbance at a specific wavelength (around 475-492 nm) over time using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Kojic acid is commonly used as a positive control.[9][10]
Visualizing the Concepts
To better illustrate the experimental processes and underlying biological pathways, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Simplified pathway of tyrosinase-mediated melanin synthesis and its inhibition.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives | MDPI [mdpi.com]
evaluating the efficiency of different synthetic routes to 4-Allylthiosemicarbazide
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-Allylthiosemicarbazide is a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their efficiency based on reported experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Allyl Isothiocyanate | Route 2: From Allylamine |
| Starting Materials | Allyl isothiocyanate, Hydrazine hydrate | Allylamine, Carbon disulfide, Ammonium hydroxide, Sodium chloroacetate, Hydrazine hydrate |
| Number of Steps | 1 | 3 (in situ) |
| Reported Yield | 75-84%[1] | ~50% (for analogous aryl compounds)[2] |
| Reaction Conditions | Typically room temperature to gentle heating | Stepwise heating, e.g., 60°C[3] |
| Key Advantages | High yield, one-pot synthesis, simplicity | Utilizes more basic starting materials |
| Key Disadvantages | Availability and cost of allyl isothiocyanate | Lower overall yield, multi-step process |
Synthetic Route 1: Nucleophilic Addition of Hydrazine to Allyl Isothiocyanate
This is the most direct and widely reported method for the synthesis of this compound. It involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve allyl isothiocyanate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1 to 1.1 equivalents) dropwise with continuous stirring. The reaction is exothermic, and the addition should be controlled to maintain the temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically a few hours), the product often precipitates from the solution.
-
The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Synthetic Route 2: Multi-Step Synthesis from Allylamine
This route offers an alternative starting from the more fundamental precursor, allylamine. It is a multi-step, one-pot synthesis that proceeds through the formation of a dithiocarbamate intermediate.
Experimental Protocol:
This protocol is adapted from general procedures for the synthesis of 4-substituted thiosemicarbazides.[2]
-
In a suitable reaction vessel, allylamine (1 equivalent) is reacted with ammonium hydroxide and carbon disulfide to form the ammonium allyldithiocarbamate salt in situ.
-
To this mixture, a solution of sodium chloroacetate is added, leading to the formation of the S-carboxymethylated intermediate.
-
Finally, hydrazine hydrate is added to the reaction mixture. The mixture is then heated, for instance at 60°C for approximately 30 minutes, to facilitate the hydrazinolysis and formation of this compound.[3]
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Efficiency and Practicality
Route 1 is demonstrably more efficient in terms of chemical yield and simplicity. The one-pot reaction with a high yield of 75-84% makes it the preferred method when allyl isothiocyanate is readily available.[1] The reaction conditions are generally mild, and the work-up procedure is straightforward.
Route 2, while starting from a more basic and often cheaper amine, involves a multi-step process with a consequently lower overall yield, reported to be around 50% for analogous compounds.[2] This route might be considered when allyl isothiocyanate is not commercially or economically viable. The procedure is more complex, involving several reagents and distinct reaction stages.
Conclusion
For the laboratory-scale or industrial synthesis of this compound, the reaction of allyl isothiocyanate with hydrazine hydrate (Route 1) is the more efficient and practical choice, offering a high-yield, one-step process. The multi-step synthesis from allylamine (Route 2) serves as a viable, albeit less efficient, alternative that may be advantageous depending on the availability and cost of the starting materials. The selection of the synthetic route will ultimately depend on a careful evaluation of factors such as precursor cost, availability, reaction yield, and operational simplicity.
References
Structure-Activity Relationship of 4-Allylthiosemicarbazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-allylthiosemicarbazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their antimicrobial and anticancer properties. The information presented is collated from multiple studies to offer a comprehensive overview for researchers in the field.
Antimicrobial Activity
Thiosemicarbazide derivatives are well-documented for their antibacterial and antifungal properties. The allyl group at the N4 position is a key feature that can be modulated to enhance activity. Furthermore, modifications at the N1 position have been extensively explored to understand their impact on antimicrobial efficacy.
Comparison of Antibacterial Activity of this compound Analogs
| Compound ID | N1-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 3a | 2-picolinoyl | Bacillus cereus | 78 | [1] |
| Escherichia coli | 156 | [1] | ||
| Pseudomonas aeruginosa | 156 | [1] | ||
| Staphylococcus aureus | 78 | [1] | ||
| Enterococcus faecalis | >1000 | [1] | ||
| 4a | 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol | Bacillus cereus | 78 | [1] |
| Escherichia coli | 156 | [1] | ||
| Pseudomonas aeruginosa | 156 | [1] | ||
| Staphylococcus aureus | 78 | [1] | ||
| Enterococcus faecalis | 625 | [1] | ||
| 7a | S-propyl-5-(pyridin-2-yl)-1,2,4-triazole | Bacillus cereus | 39 | [1] |
| Escherichia coli | 78 | [1] | ||
| Pseudomonas aeruginosa | 78 | [1] | ||
| Staphylococcus aureus | 39 | [1] | ||
| Enterococcus faecalis | 625 | [1] |
Key SAR Insights for Antibacterial Activity:
-
Cyclization to Triazole Ring: Conversion of the thiosemicarbazide moiety into a 1,2,4-triazole-3-thiol ring (compound 4a ) generally maintains or slightly improves antibacterial activity compared to the parent thiosemicarbazide (compound 3a ).[1]
-
S-Alkylation of Triazole: S-alkylation of the triazole thiol (compound 7a ) can significantly enhance antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus.[1]
-
Gram-Negative vs. Gram-Positive Activity: Many thiosemicarbazide derivatives show better activity against Gram-positive bacteria than Gram-negative bacteria.[2][3] This is often attributed to differences in the bacterial cell wall composition.
Anticancer Activity
The antiproliferative effects of thiosemicarbazones, derived from thiosemicarbazides, have been extensively studied. These compounds often exert their anticancer effects through mechanisms like iron chelation and inhibition of ribonucleotide reductase.
Comparison of Antiproliferative Activity of 4-Allylthiosemicarbazone Analogs
| Compound ID | Parent Aldehyde/Ketone | Cell Line | IC50 (µM) | Reference |
| HL | 2-Benzoylpyridine | HL-60 | 0.3 | [3][4] |
| Complex 1 ([Cu(L)Cl]2) | 2-Benzoylpyridine | HL-60 | 0.1 | [3] |
| N(4)-allylthiosemicarbazone | Not specified | HL-60 | 0.3 | [4] |
Key SAR Insights for Anticancer Activity:
-
Coordination with Metal Ions: The formation of metal complexes, for instance with copper (II) (Complex 1), can significantly enhance the antiproliferative activity of 4-allylthiosemicarbazones compared to the free ligand (HL).[3]
-
High Electron Density: High electron density on the thiosemicarbazone moiety has been suggested to contribute to high antiproliferative activity.[4]
-
Di-substitution at N4: While this guide focuses on 4-allyl analogs, it is noteworthy that di-substitution at the terminal N4 nitrogen is considered crucial for potent anti-cancer activity in the broader class of thiosemicarbazones.[5]
Experimental Protocols
Synthesis of 1-(picolinoyl)-4-allyl-thiosemicarbazides (General Procedure)
A mixture of the appropriate picolinic acid hydrazide (1 mmol) and allyl isothiocyanate (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.[1]
Antibacterial Susceptibility Testing (Agar Plate Diffusion Technique)
The antibacterial activity of the synthesized compounds is determined using the agar plate diffusion method.[1] Bacterial strains are cultured in nutrient broth at 37°C for 24 hours. A sterile cotton swab is used to evenly streak the bacterial culture onto the surface of Mueller-Hinton agar plates. Wells of 6 mm diameter are made in the agar using a sterile cork borer. A solution of the test compound in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 5 mg/mL) is added to the wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours. After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing Structure-Activity Logic
The following diagrams illustrate the general workflow for synthesizing and evaluating this compound analogs and the key structural modifications influencing their biological activity.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Key structural modifications influencing the biological activities of this compound analogs.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
Efficacy of 4-Allylthiosemicarbazide-Based Compounds: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of a series of 4-allylthiosemicarbazide-based compounds and their derivatives, primarily thiosemicarbazones. The data presented herein is collated from various studies to offer a comprehensive resource for evaluating their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes proposed mechanisms of action to aid in further research and development.
Anticancer Activity: A Comparative Analysis
The anticancer potential of thiosemicarbazide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the IC50 values for various thiosemicarbazone derivatives against common cancer cell lines.
Table 1: Anticancer Activity (IC50 in µM) of Thiosemicarbazone Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | B16F10 (Melanoma) | Reference |
| 5a | 4-chlorobenzoyl carbamothioylmethanehydrazonate | - | - | - | 0.7 µg/mL | [1] |
| 5b | 4-bromobenzoyl carbamothioylmethanehydrazonate | - | - | - | - | [1] |
| 5e | 4-bromobenzoyl carbamothioylmethanehydrazonate | - | - | - | 0.9 µg/mL | [1] |
| Doxorubicin (Standard) | Anthracycline | - | - | - | 0.6 µg/mL | [1] |
| Compound 111 | Metal Complex | - | - | 14.0 ± 1.1 | - | [2] |
| Compound 113 | Metal Complex | - | - | 5.05 ± 1.79 | - | [2] |
| Compound 114 | Metal Complex | - | - | 46.96 ± 16.66 | - | [2] |
| Compound 97 | Metal Complex | - | - | 1.49 | - | [2] |
| Compound 98 | Metal Complex | - | - | 2.64 | - | [2] |
| Compound 99 | Metal Complex | - | - | 1.49 | - | [2] |
| Cisplatin (Standard) | Platinum-based | 21.3 | - | 15.1 | - | [3] |
| SVM-2 | Not Specified | 5.18 | - | - | - | [3] |
| SVM-4 | Not Specified | 4.89 | - | - | - | [3] |
| SVM-5 | Not Specified | 14.2 | - | 13.3 | - | [3] |
| 4-NBTSc | 4-Nitrobenzaldehyde thiosemicarbazone | - | 7.59 µg/mL | - | 2.80 µg/mL | [4] |
| 3-MBTSc | 3-Methoxybenzaldehyde thiosemicarbazone | - | 14.25 µg/mL | - | 2.82 µg/mL | [4] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. Values in µg/mL have been noted as such.
Antimicrobial Activity: A Comparative Analysis
Thiosemicarbazide derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is the standard measure of efficacy. The tables below present MIC values for various compounds against representative Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives
| Compound ID | Derivative Class | Staphylococcus aureus | Escherichia coli | Reference |
| T39 | Ag-thiosemicarbazone complex | 0.018 | 0.018 | [5] |
| Ciprofloxacin (Standard) | Fluoroquinolone | 0.018 | 0.018 | [5] |
| T71 | Cu(II) complex | 15.6 | - | [5] |
| Nitrofurazone (Standard) | Nitrofuran | 4.7 | - | [5] |
| T72 | Cu(II) complex | - | 62.5 | [5] |
| T74 | Cu(II) complex | - | 250 | [5] |
| T87 | Co complex | <20 | 30 | [5] |
| Chloramphenicol (Standard) | Amphenicol | 5 | 50 | [5] |
Table 3: Antibacterial Activity (MIC in µM) of Thiosemicarbazones against Staphylococcus aureus
| Compound ID | MIC (µM) against S. aureus | Reference |
| R89 | <1 - 25 | [6] |
| R91 | <1 - 25 | [6] |
| D79 | <1 - 25 | [6] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Agar Well Diffusion Method for Antibacterial Activity
The agar well diffusion method is used to assess the antimicrobial activity of a chemical agent. The agent diffuses from a well through the agar, inhibiting the growth of a susceptible microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ciprofloxacin, Streptomycin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the bacterial strain into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, add the positive and solvent controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflows for assessing antimicrobial and anticancer activity.
Proposed Mechanism of Action: Ribonucleotide Reductase Inhibition
Caption: Inhibition of Ribonucleotide Reductase by thiosemicarbazone compounds.
Proposed Mechanism of Action: ROS-Induced Apoptosis
Caption: ROS-induced apoptosis pathway initiated by thiosemicarbazone-metal complexes.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental results for 4-Allylthiosemicarbazide synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Results
This guide provides a comparative analysis of two distinct synthetic methods for 4-Allylthiosemicarbazide, a versatile precursor in the synthesis of various heterocyclic compounds with potential pharmacological applications. The following sections detail the experimental protocols, compare key performance indicators, and provide characteristic analytical data to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is most commonly achieved through the nucleophilic addition of hydrazine to allyl isothiocyanate. This guide compares a conventional heating method and a modern microwave-assisted approach, highlighting the trade-offs between reaction time, yield, and experimental setup.
| Parameter | Method 1: Conventional Heating | Method 2: Microwave-Assisted Synthesis |
| Reaction Time | 4-5 hours | 2-4 minutes |
| Yield | 84%[1] | High (reported for similar compounds)[2][3] |
| Solvent | Aqueous Hydrazine Solution[1] | Ethanol (minimal)[3] |
| Temperature | Reflux | Microwave Irradiation |
| Purification | Recrystallization | Recrystallization from ethanol[3] |
Experimental Protocols
Method 1: Conventional Heating in Aqueous Solution
This method, adapted from a procedure by Graur et al., involves the reaction of allyl isothiocyanate with an aqueous solution of hydrazine.[1]
Materials:
-
Allyl isothiocyanate
-
Hydrazine solution (50-60% w/w in water)[1]
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of hydrazine hydrate in water, add an equimolar amount of allyl isothiocyanate dropwise.
-
Reflux the reaction mixture for 4-5 hours.
-
Cool the solution to room temperature, during which a white solid precipitate will form.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain white crystals of this compound.[1]
Method 2: Microwave-Assisted Synthesis in Ethanol
This protocol is adapted from general procedures for the rapid synthesis of thiosemicarbazide derivatives under microwave irradiation.[2][3]
Materials:
-
Allyl isothiocyanate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of allyl isothiocyanate and hydrazine hydrate in a minimal amount of absolute ethanol.
-
Irradiate the mixture in a domestic or laboratory microwave oven for 2-4 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold ethanol and purify by recrystallization from ethanol.[3]
Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₄H₉N₃S |
| Molecular Weight | 131.20 g/mol |
| Appearance | White solid[1] |
| Melting Point | 92-93 °C[1] |
| ¹H NMR (400 MHz, acetone-d₆) | δ 9.03 (br s, 1H, NH), 7.86 (br s, 1H, NH), 5.92 (m, 1H, -CH=), 5.13 (m, 2H, =CH₂), 4.39 (br s, 2H, NH₂), 4.25 (t, 2H, -CH₂-N) ppm[1] |
| ¹³C NMR | Expected signals for C=S (thioamide), allyl group carbons (CH₂, CH, CH₂), and potentially showing tautomeric forms. |
| FTIR (KBr) | Expected characteristic bands for N-H stretching (amine and amide), C-H stretching (alkenyl and alkyl), C=C stretching (alkenyl), and C=S stretching (thioamide). |
Experimental Workflow
The general workflow for the synthesis of this compound, applicable to both described methods, involves the reaction of starting materials followed by isolation and purification of the final product.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a straightforward chemical transformation. The logical relationship between the reactants and the product can be visualized as a simple reaction pathway.
References
A Comparative Safety Analysis of Thiosemicarbazide Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safety Profiles of Thiosemicarbazide Derivatives, with a Focus on 4-Allyl Congeners
Thiosemicarbazide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. However, the translation of these promising compounds from the laboratory to the clinic is critically dependent on a thorough understanding of their safety and toxicity profiles. This guide provides a comparative analysis of the safety of thiosemicarbazide derivatives, with a particular focus on the 4-allyl substituted class, drawing upon available preclinical data to inform future drug development efforts.
While direct comparative safety data on a homologous series of 4-allylthiosemicarbazide derivatives is limited in the public domain, this analysis synthesizes findings from closely related thiosemicarbazone and 4-arylthiosemicarbazide compounds to provide a predictive overview of potential safety liabilities and a framework for their assessment.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of thiosemicarbazide derivatives is a key initial indicator of their potential therapeutic index. The following table summarizes representative cytotoxicity data (IC50 values) from the literature for various thiosemicarbazide and thiosemicarbazone derivatives against both cancerous and non-cancerous cell lines. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, exposure times, and assay methodologies.
| Compound Class | Derivative/Substituent | Cell Line (Cancerous) | IC50 (µM) | Cell Line (Non-cancerous) | IC50 (µM) | Reference |
| Thiosemicarbazone | Compound 2 (with C₆H₅ and Cl groups) | PANC-1 | 10.0 | NIH/3T3 | > 500 | [1][2][3] |
| HCT 116 | 14.9 | [1][2][3] | ||||
| MCF-7 | 14.3 | [1][2][3] | ||||
| Compound 4 (with C₆H₅ and Cl groups) | PANC-1 | 0.7 | NIH/3T3 | > 500 | [1][2][3] | |
| HCT 116 | 9.4 | [1][2][3] | ||||
| MCF-7 | 15.8 | [1][2][3] | ||||
| Thiosemicarbazone | Thiazole derivative 2d | HL60 | 43-76 | Vero | > 100 | [4][5] |
| Thiazole derivative 2f | HL60 | 43-76 | Vero | > 100 | [4][5] | |
| Thiazole derivative 2h | MCF-7 | 43-76 | Vero | > 100 | [4][5] | |
| 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazide | AB2 | LNCaP | 108.14 | BJ fibroblasts | Not specified | [6] |
| AB6 | Not specified | Not specified | BJ fibroblasts | < 100 | [6] | |
| N4-Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones | Compound 3k | Not applicable | LD50 = 1.11 x 10⁻⁵ M (Brine Shrimp) | Not applicable | [7] | |
| Compound 3n | Not applicable | LD50 = 1.43 x 10⁻⁵ M (Brine Shrimp) | Not applicable | [7] | ||
| Compound 3o | Not applicable | LD50 = 1.43 x 10⁻⁵ M (Brine Shrimp) | Not applicable | [7] |
Key Observations:
-
Several thiosemicarbazone derivatives demonstrate high cytotoxicity against cancerous cell lines while showing significantly lower toxicity towards non-cancerous cell lines, indicating a favorable selectivity index.[1][2][3]
-
The nature and position of substituents on the thiosemicarbazide scaffold play a crucial role in determining cytotoxic potential.[3]
-
Some thiosemicarbazide derivatives have been noted for their low cytotoxicity against host cells, which is a desirable characteristic for the development of antimicrobial agents.[8]
Experimental Protocols
Accurate and reproducible safety assessment relies on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the safety profile of thiosemicarbazide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[9][10]
Methodology:
-
Cell Seeding: Plate cells (e.g., NIH/3T3 for non-cancerous, and various cancer cell lines) in 96-well plates at a density of 1.0 × 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.[9]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Acute Oral Toxicity Study (OECD Guideline 423)
This method is used to assess the acute toxic effects of a substance after oral administration and to classify it according to the Globally Harmonised System (GHS).[11][12][13]
Methodology:
-
Animal Selection: Use healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are preferred.[12] Acclimatize the animals for at least five days before the study.
-
Dose Selection: The test is performed in a stepwise procedure using defined doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on available information. If no data is available, 300 mg/kg is often recommended.
-
Administration: Administer the test substance as a single oral dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[12]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14]
-
Procedure: The test proceeds in a stepwise manner. If an animal survives at the initial dose, the next higher dose is administered to another group of animals. If an animal dies, the next lower dose is used.
-
Endpoint: The test allows for the classification of the substance into one of five toxicity categories based on the observed mortality at different dose levels. It provides an LD50 cut-off range rather than an exact LD50 value.[14]
Apoptosis Assessment (Caspase-3/7 Activation Assay)
Activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. Fluorometric or luminescent assays are commonly used to measure their activity.
Methodology (Fluorometric): [15][16]
-
Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC, to the cell lysate.
-
Incubation: Incubate the mixture at 37°C. Activated caspase-3/7 will cleave the substrate, releasing the fluorescent AMC group.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[15]
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity.
Signaling Pathways in Thiosemicarbazide-Induced Toxicity
Understanding the molecular mechanisms underlying the toxicity of thiosemicarbazide derivatives is crucial for predicting and mitigating adverse effects. One key pathway implicated in drug-induced toxicity is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway can lead to inflammation and cell death, contributing to drug-induced organ damage.[1][17][18][19][20] There is significant crosstalk between the NF-κB and Nrf2 pathways, which regulate inflammatory and oxidative stress responses, respectively.[1][17][18][19][20] Drug-induced toxicity can arise from an imbalance in these pathways.
Caption: Potential NF-κB signaling pathway in drug-induced toxicity.
Experimental Workflow for Safety Assessment
A systematic approach is essential for evaluating the safety profile of novel this compound derivatives. The following workflow outlines a logical progression of key experiments.
Caption: A typical experimental workflow for safety assessment.
Conclusion
The safety profile of this compound derivatives is a critical consideration for their advancement as therapeutic agents. While direct comparative data is sparse, the broader family of thiosemicarbazides and thiosemicarbazones offers valuable insights. The available evidence suggests that careful molecular design can yield compounds with favorable selectivity for cancer cells over normal cells. A rigorous and systematic safety evaluation, encompassing in vitro cytotoxicity, mechanistic studies, and in vivo acute toxicity, is paramount. By employing the standardized protocols and considering the potential involvement of toxicity-related signaling pathways outlined in this guide, researchers can more effectively identify and advance this compound derivatives with the greatest potential for clinical success. Further research dedicated to the systematic toxicological evaluation of this specific chemical class is strongly encouraged to fill the current knowledge gaps.
References
- 1. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [ouci.dntb.gov.ua]
- 2. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Toxicity Evaluation of Some N4-Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Arylthiosemicarbazide derivatives - Pharmacokinetics, toxicity and anti-Toxoplasma gondii activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. search.library.doc.gov [search.library.doc.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. redoxscience.com [redoxscience.com]
- 20. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 4-Allylthiosemicarbazide in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Allylthiosemicarbazide and its derivatives against alternative compounds in key applications, supported by experimental data. The following sections detail its performance in anticancer and antibacterial applications, offering insights into its potential for further research and development.
Anticancer Activity
Recent studies have highlighted the potential of thiosemicarbazone derivatives as potent anticancer agents. The performance of N(4)-allylthiosemicarbazone has been evaluated against various cancer cell lines, with promising results.
Performance Comparison
The following table summarizes the in vitro anticancer activity of N(4)-allylthiosemicarbazone and other representative thiosemicarbazone derivatives, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N(4)-allylthiosemicarbazone | HL-60 | 0.3 | [1] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [1] |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 | 0.2 | [1] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [1] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 | 0.7 µg/mL | [2] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 | 0.9 µg/mL | [2] |
| Doxorubicin (Standard Drug) | B16F10 | 0.6 µg/mL | [2] |
Proposed Mechanism of Action
Thiosemicarbazones are believed to exert their anticancer effects through a multi-faceted mechanism. A key aspect is their ability to chelate metal ions, particularly iron, leading to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.[3] This disruption of iron homeostasis can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death).[3]
The following diagram illustrates a proposed signaling pathway for the anticancer activity of thiosemicarbazones.
Experimental Protocol: MTT Assay for Anticancer Activity
The in vitro anticancer activity of thiosemicarbazone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, BxPC-3, B16F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazone compounds (and a standard drug like doxorubicin) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity
Thiosemicarbazide derivatives have also demonstrated significant potential as antibacterial agents. The introduction of an allyl group at the N4 position, often in combination with other moieties, has been explored for its impact on antimicrobial efficacy.
Performance Comparison
The following table presents the minimum inhibitory concentration (MIC) values of 1-(x-picolinoyl)-4-allyl-thiosemicarbazides and other thiosemicarbazone derivatives against various bacterial strains. Lower MIC values indicate stronger antibacterial activity.
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) | Bacillus cereus | - | [4] |
| Escherichia coli | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Staphylococcus aureus | - | [4] | |
| Thiosemicarbazone derivative L1 | Bacillus cereus | 10 | [4] |
| Benzenesulfonamide derivative 11 | Staphylococcus aureus | 256 µg/ml | [5] |
| Coumarin-containing derivative 12 | Staphylococcus aureus | 256 µg/ml | [5] |
| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 µg/mL | [6] |
| S. aureus | 0.018 µg/mL | [6] | |
| Ciprofloxacin (Standard Drug) | E. coli | - | [6] |
| S. aureus | - | [6] |
Note: Specific MIC values for 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) were described as more active than the standard drug Gentamicin against three of the tested microorganisms, but the exact values were not provided in the source.
Proposed Mechanism of Action
The antibacterial action of thiosemicarbazides is thought to involve the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds may target DNA gyrase and topoisomerase IV, which are crucial for DNA replication and bacterial cell division.[4] By inhibiting these enzymes, thiosemicarbazides can effectively halt bacterial proliferation.
The following diagram illustrates the proposed workflow of antibacterial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of antibacterial compounds is typically determined using the broth microdilution method.
-
Bacterial Culture: The test bacteria are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The thiosemicarbazide compounds are serially diluted in a 96-well microtiter plate containing broth medium. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Corrosion Inhibition
While specific experimental data on the corrosion inhibition performance of this compound was not prominently available in the reviewed literature, numerous studies have demonstrated the efficacy of other 4-substituted thiosemicarbazide derivatives as corrosion inhibitors for mild steel in acidic media. The performance of these related compounds provides a valuable benchmark.
Performance Comparison of 4-Substituted Thiosemicarbazide Derivatives
The following table summarizes the inhibition efficiency of various 4-substituted thiosemicarbazide derivatives on mild steel in 1 M HCl.
| Inhibitor | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 4-Cyclohexyl-3-thiosemicarbazide | 0.5 mM | 303 K | 95 | [7] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 303 K | 96.2 | [8] |
| 2-acetylpyridine 4-ethyl-3-thiosemicarbazone | 3 mM | 303 K | 84.74 | [9] |
| 2-acetylpyridine 4-methyl-3-thiosemicarbazone | 3 mM | 303 K | 84.32 | [9] |
Mechanism of Corrosion Inhibition
Thiosemicarbazide derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.[10] This adsorption is facilitated by the presence of heteroatoms (N, S) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).[8]
The following diagram illustrates the logical relationship in the corrosion inhibition process.
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Allylthiosemicarbazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Allylthiosemicarbazide is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a compound that requires careful management as hazardous waste due to its toxicity. Adherence to these procedures is essential for regulatory compliance and the protection of both laboratory personnel and the environment.
Immediate Safety and Hazard Profile
This compound and its derivatives are classified as toxic substances. The parent compound, thiosemicarbazide, is designated by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste, carrying the waste code P116.[1] This classification mandates stringent disposal protocols. Ingestion of thiosemicarbazide compounds can be fatal, and they may also cause irritation to the skin and eyes.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Avoid the formation of dust when handling the solid form of the chemical.[1][2]
-
Prevent the chemical from entering drains or the environment.[1][2][3]
Quantitative Disposal and Storage Limits
As a substance likely to be classified as an acutely hazardous waste, the storage and disposal of this compound and materials contaminated with it are subject to specific quantitative limits. These regulations are crucial for maintaining compliance.
| Parameter | Limit | Regulatory Citation |
| EPA Hazardous Waste Code (for Thiosemicarbazide) | P116 | 40 CFR § 261.33 |
| Satellite Accumulation Area (SAA) Limit for Solids | 1 kilogram | 40 CFR § 262.15 |
| Satellite Accumulation Area (SAA) Limit for Liquids | 1 quart | 40 CFR § 262.15 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations for acutely toxic chemicals.
-
Waste Identification and Segregation :
-
Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as acutely hazardous waste.[1]
-
Do not mix this waste with other non-hazardous or less hazardous waste streams.[1] Keep it segregated from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4]
-
-
Waste Container Selection and Labeling :
-
Use a designated, leak-proof, and sealable container that is compatible with the chemical.[1]
-
Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The EPA Waste Code: P116 (for thiosemicarbazide).[1]
-
An indication of the hazards (e.g., "Toxic").[1]
-
The name of the principal investigator and the laboratory location.[1]
-
The date when the first piece of waste was placed in the container.[1]
-
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[1]
-
The SAA must be under the control of laboratory personnel.[1]
-
Ensure the container is kept securely closed except when adding waste.[1]
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a spill.[1]
-
-
Request for Waste Collection :
-
Monitor the amount of waste in the container. Do not exceed the accumulation limits for P-listed waste (1 kg for solids).[1]
-
Once the container is full or you are approaching the accumulation limit, schedule a pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.[1]
-
-
Spill and Emergency Procedures :
-
In case of a spill, evacuate the immediate area.[1]
-
If the spill is small and you are trained to do so, carefully clean it up using appropriate absorbent materials. All spill cleanup materials must also be disposed of as acutely hazardous waste.[1]
-
For larger spills, or if you are not comfortable with the cleanup, contact your institution's emergency response team or EH&S.[1]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling acutely hazardous waste is consistently outlined. The key "experimental" aspect of disposal is the chemical-specific knowledge that it should not be treated via common laboratory disposal methods like drain disposal or mixing with non-hazardous waste. The protocol provided above, derived from safety data sheets and hazardous waste management guidelines, represents the accepted methodology for its disposal.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Allylthiosemicarbazide
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Allylthiosemicarbazide, tailored for researchers, scientists, and professionals in drug development. Our aim is to furnish you with comprehensive, procedural guidance to ensure a safe laboratory environment.
Hazard Summary
This compound and related compounds are classified as hazardous. The primary concerns include:
-
Acute Oral Toxicity: Thiosemicarbazides can be fatal if swallowed.[1][2][3]
-
Skin and Eye Contact: May cause irritation upon contact.[4]
-
Inhalation: Inhalation of dusts should be avoided.[1]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Nitrile Gloves | Inspect gloves before use and observe permeability and breakthrough times provided by the supplier.[5] Remove gloves carefully to avoid skin contamination.[5][6] |
| Body Protection | Long-Sleeved Gown or Coveralls | A disposable, long-sleeved gown that closes in the back is required.[7] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[7] Gowns should be changed immediately after a spill or every two to three hours.[7] |
| Eye and Face Protection | Safety Goggles and Face Shield | Eye protection is essential to guard against spills or splashes.[7] A face shield should be worn in conjunction with goggles for full facial protection.[7][8] |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH-approved respirator, such as an N95, especially when there is a risk of aerosolization.[8] All handling of the solid material should be done in a chemical fume hood to avoid dust formation.[2][5] |
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[2]
2. Handling and Preparation:
-
All work must be conducted in a designated chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]
3. Disposal Plan:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1][2][3][10]
-
Do not allow the product to enter drains or the environment.[1]
-
Contaminated PPE and materials should be collected in suitable, closed containers for disposal.[6]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][2][3][5] Rinse mouth.[1][2][3][10] Do NOT induce vomiting.[3][5] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash off immediately with plenty of water for at least 15 minutes.[3][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6][10] Remove contact lenses if present and easy to do.[1] Seek medical advice.[3][5] |
| Inhalation | Remove to fresh air.[3][4][5][6] If not breathing, give artificial respiration.[3][5] Do not use mouth-to-mouth resuscitation.[3][5] |
Note: Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][2][3][5] Medical personnel should be aware of the material involved and take precautions to protect themselves.[3][5][6]
Chemical and Physical Data
| Property | Value |
| Appearance | Off-white to white crystalline solid/powder[3][10] |
| Odor | Odorless[3][10] |
| Melting Point | 175 - 183 °C / 347 - 361 °F[1][3] |
| Stability | Stable under normal conditions[1][4][10] |
Experimental Workflow and Diagrams
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. msdspds.castrol.com [msdspds.castrol.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

